(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride
Description
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Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKYOOXHNAWDOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride
CAS Number: 1242339-95-2
This technical guide provides a comprehensive overview of (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride, a fluorinated organic compound of interest to researchers and professionals in the fields of drug discovery and development. This document details the compound's properties, outlines a potential synthetic pathway, and explores its relevance within the broader context of medicinal chemistry.
Compound Properties
This compound is a salt of the parent compound, (3-(Trifluoromethyl)benzyl)hydrazine. The dihydrochloride form enhances the compound's stability and solubility in aqueous solutions, a desirable characteristic for many research applications. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1242339-95-2 | [1][2] |
| Molecular Formula | C₈H₁₁Cl₂F₃N₂ | [1][2] |
| Molecular Weight | 263.09 g/mol | [1][2] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Soluble in water (predicted) | General chemical knowledge |
Synthesis and Experimental Protocols
Step 1: Formation of the Hydrazone
The initial step involves the condensation reaction between 3-(trifluoromethyl)benzaldehyde and hydrazine hydrate to form the corresponding hydrazone.
-
Reaction: 3-(Trifluoromethyl)benzaldehyde + Hydrazine Hydrate → 3-(Trifluoromethyl)benzaldehyde Hydrazone
-
General Protocol:
-
Dissolve 3-(trifluoromethyl)benzaldehyde in a suitable solvent, such as methanol or ethanol.
-
Add an equimolar amount of hydrazine hydrate to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the hydrazone product can often be isolated by precipitation or evaporation of the solvent.
-
Step 2: Reduction of the Hydrazone
The hydrazone is then reduced to the corresponding hydrazine.
-
Reaction: 3-(Trifluoromethyl)benzaldehyde Hydrazone → (3-(Trifluoromethyl)benzyl)hydrazine
-
General Protocol:
-
Dissolve the hydrazone in a suitable solvent, such as methanol or ethanol.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
After the reaction is complete, work up the mixture to isolate the crude (3-(Trifluoromethyl)benzyl)hydrazine. This may involve quenching the reaction, extracting the product into an organic solvent, and drying the organic layer.
-
Step 3: Formation of the Dihydrochloride Salt
The final step is the formation of the dihydrochloride salt to improve stability and solubility.
-
Reaction: (3-(Trifluoromethyl)benzyl)hydrazine + 2 HCl → this compound
-
General Protocol:
-
Dissolve the crude (3-(Trifluoromethyl)benzyl)hydrazine in a suitable organic solvent, such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) to the hydrazine solution with stirring.
-
The dihydrochloride salt will typically precipitate out of the solution.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
-
A workflow diagram for this proposed synthesis is provided below.
Role in Drug Discovery and Development
While specific biological activity data for this compound is not extensively documented, its structural features suggest potential applications in medicinal chemistry. The trifluoromethyl group and the benzylhydrazine scaffold are both recognized for their importance in the design of bioactive molecules.
The Trifluoromethyl Group:
The incorporation of a trifluoromethyl (-CF₃) group into a drug candidate can significantly enhance its pharmacological properties. The high electronegativity of the fluorine atoms can alter the electronic properties of the molecule, influencing its binding affinity to biological targets. Furthermore, the -CF₃ group can improve metabolic stability by blocking sites of enzymatic oxidation, thereby increasing the drug's half-life. It can also enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes.
The Benzylhydrazine Scaffold:
Substituted benzylhydrazines are a class of compounds that have been investigated for a wide range of biological activities, including:
-
Antimicrobial Activity: Some benzylhydrazine derivatives have shown efficacy against various bacterial and fungal strains.
-
Anti-inflammatory Activity: This class of compounds has been explored for its potential to modulate inflammatory pathways.
-
Anticancer Activity: Certain substituted hydrazines have demonstrated cytotoxic effects against cancer cell lines.
The hydrazine moiety itself is a versatile functional group that can participate in various interactions with biological macromolecules and can serve as a key building block for the synthesis of more complex heterocyclic systems with diverse pharmacological profiles.
Given these characteristics, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The interplay between the trifluoromethyl group and the benzylhydrazine core could lead to the discovery of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. A conceptual diagram illustrating this relationship is shown below.
Conclusion
This compound is a chemical entity with significant potential for application in drug discovery and medicinal chemistry. Its combination of a trifluoromethyl group and a benzylhydrazine scaffold makes it an attractive starting point for the synthesis of novel compounds with potentially enhanced pharmacological properties. Further research is warranted to fully elucidate its physicochemical characteristics, develop optimized synthetic protocols, and explore its specific biological activities and potential therapeutic applications. This guide serves as a foundational resource for scientists and researchers interested in leveraging this compound in their drug development endeavors.
References
Technical Guide: (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride, a key chemical intermediate in the synthesis of various compounds with potential applications in drug discovery and development. This document outlines its chemical properties, a plausible synthetic route, and its likely role as a monoamine oxidase (MAO) inhibitor.
Chemical and Physical Properties
This compound is a hydrazine derivative with a molecular weight of 263.09 g/mol .[1] Its chemical structure and key identifiers are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-[3-(Trifluoromethyl)benzyl]hydrazine dihydrochloride |
| Molecular Formula | C₈H₁₁Cl₂F₃N₂[1] |
| Molecular Weight | 263.09 g/mol [1] |
| CAS Number | 1242339-95-2[1] |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CNN.Cl.Cl |
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature. However, based on established methods for the synthesis of similar benzylhydrazine derivatives, a plausible two-step synthetic pathway is proposed. This involves the formation of a hydrazone from 3-(trifluoromethyl)benzaldehyde, followed by its reduction to the corresponding hydrazine.
A patent for the synthesis of a structurally related compound, 2,4-bis(trifluoromethyl)benzylhydrazine, outlines a similar procedure involving the reaction of the corresponding benzaldehyde with hydrazine hydrate to form a hydrazone, which is then reduced by catalytic hydrogenation.[2]
Proposed Synthetic Workflow
Biological Activity: Monoamine Oxidase Inhibition
Benzylhydrazine derivatives are recognized as inhibitors of monoamine oxidases (MAOs), enzymes that play a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAOs leads to increased levels of these neurotransmitters in the brain, a mechanism that is therapeutically exploited for the treatment of depression and neurodegenerative disorders.
Mechanism of MAO Inhibition
The inhibitory action of many hydrazine-based MAO inhibitors is irreversible. The mechanism generally involves the enzymatic oxidation of the hydrazine derivative to a reactive intermediate, which then forms a covalent bond with the FAD cofactor at the active site of the MAO enzyme, leading to its inactivation.
Experimental Protocols
While specific experimental data for this compound is not publicly available, researchers can adapt established protocols for the evaluation of novel MAO inhibitors.
General Protocol for MAO Inhibition Assay
A common method to assess the inhibitory potential of a compound against MAO-A and MAO-B is through a fluorometric or radiometric assay.
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources.
-
Substrate: A suitable substrate for each enzyme is chosen, such as kynuramine for MAO-A and benzylamine for MAO-B. The enzymatic reaction produces a fluorescent or radioactive product.
-
Inhibitor Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
-
Assay Procedure:
-
The enzyme, buffer, and inhibitor (or vehicle control) are pre-incubated.
-
The reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of product formed is quantified using a fluorometer or scintillation counter.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Safety Information
Safety data sheets for closely related compounds indicate that benzylhydrazine derivatives should be handled with care. They may cause skin and eye irritation. For detailed safety and handling information, it is crucial to consult the specific safety data sheet provided by the supplier for this compound. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are strongly recommended.
References
An In-depth Technical Guide on the Physicochemical Properties of (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride, a compound of interest in medicinal chemistry and drug development. This document compiles available data on its physical and spectral characteristics, outlines relevant experimental protocols, and explores its potential biological significance as a monoamine oxidase (MAO) inhibitor.
Core Physicochemical Properties
Quantitative data for this compound is limited in publicly available literature. However, data for the closely related compound, benzylhydrazine dihydrochloride, provides valuable estimations.
| Property | This compound | Benzylhydrazine Dihydrochloride (for comparison) |
| Molecular Formula | C₈H₁₁Cl₂F₃N₂[1] | C₇H₁₂Cl₂N₂ |
| Molecular Weight | 263.09 g/mol [1] | 195.09 g/mol |
| Melting Point | Data not available | 140-144 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Water: 4.4 g/L at 23°C |
| pKa | Data not available | Data not available |
Spectral Data Analysis
¹H NMR Spectrum: A proton NMR spectrum for a compound identified as Hydrazine, [[3-(trifluoroMethyl)phenyl]Methyl]-, hydrochloride (1:2) is available, which corresponds to the target compound. The spectrum provides insights into the proton environment within the molecule.[2]
For comparative purposes, the spectral data for related compounds can be informative.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly published. However, standard methodologies for compounds of this class are well-established.
Melting Point Determination
Apparatus: Capillary melting point apparatus.
Procedure:
-
A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range.
Solubility Determination (Shake-Flask Method)
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Volumetric flasks
-
Shaker or magnetic stirrer
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered or centrifuged to separate the undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.
pKa Determination (Potentiometric Titration)
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Stirrer
Procedure:
-
A known concentration of the compound is dissolved in a suitable solvent (typically water or a water-methanol mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the half-equivalence point of the titration curve.
Synthesis Workflow
The synthesis of this compound can be conceptualized through a multi-step process, starting from a commercially available precursor.
Caption: Synthetic pathway for this compound.
Biological Context: Monoamine Oxidase Inhibition
Benzylhydrazine derivatives are recognized for their activity as monoamine oxidase (MAO) inhibitors.[3][4][5][6][7] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, a mechanism that is therapeutically relevant for the treatment of depression and other neurological disorders.
The trifluoromethyl group can significantly influence the biological activity of a molecule by altering its lipophilicity, metabolic stability, and binding affinity to the target protein.
Caption: Proposed mechanism of action via Monoamine Oxidase inhibition.
References
- 1. CAS 1242339-95-2 | {[3-(trifluoromethyl)phenyl]methyl}hydrazine dihydrochloride - Synblock [synblock.com]
- 2. Hydrazine, [[3-(trifluoroMethyl)phenyl]Methyl]-, hydrochloride (1:2)(1242339-95-2) 1H NMR spectrum [chemicalbook.com]
- 3. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Some peculiar aspects of monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthetic route to (3-(trifluoromethyl)benzyl)hydrazine dihydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The described methodology is based on established chemical transformations and offers a clear pathway for the preparation of this target compound. This document details the experimental protocols, presents relevant quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a three-step process. This route begins with the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. Subsequent reduction of the hydrazone via catalytic hydrogenation yields the free base, (3-(trifluoromethyl)benzyl)hydrazine. The final step involves the conversion of the free base to its stable dihydrochloride salt.
Caption: Overall synthetic route for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are adapted from established methodologies for structurally related compounds.[1]
Step 1: Synthesis of (E/Z)-1-(3-(Trifluoromethyl)benzylidene)hydrazine
This procedure outlines the formation of the hydrazone intermediate through the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate.[2]
Reaction Setup:
-
A round-bottom flask is charged with 3-(trifluoromethyl)benzaldehyde and a suitable solvent such as methanol or ethanol.
-
The flask is equipped with a magnetic stirrer and a dropping funnel.
Procedure:
-
Dissolve 3-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (approximately 5-10 mL per gram of aldehyde).
-
With stirring, add hydrazine hydrate (1.1-1.2 eq) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product can often be used in the next step without further purification. If necessary, the product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of (3-(Trifluoromethyl)benzyl)hydrazine
This step involves the reduction of the hydrazone to the corresponding hydrazine using catalytic hydrogenation.[1]
Reaction Setup:
-
A hydrogenation vessel (e.g., a Parr shaker apparatus or a flask suitable for balloon hydrogenation) is used.
-
The vessel is charged with the crude hydrazone from the previous step, a suitable solvent (e.g., methanol or ethanol), and a hydrogenation catalyst.
Procedure:
-
Dissolve the crude (E/Z)-1-(3-(trifluoromethyl)benzylidene)hydrazine (1.0 eq) in methanol.
-
Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) to the solution.
-
The reaction vessel is sealed, evacuated, and purged with hydrogen gas several times.
-
The reaction mixture is then stirred under a hydrogen atmosphere (typically 50 psi or balloon pressure) at room temperature.
-
The reaction is monitored by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake should be washed with methanol and kept wet to prevent ignition of the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude (3-(trifluoromethyl)benzyl)hydrazine as an oil or solid.
Step 3: Synthesis of this compound
This final step converts the free hydrazine base into its more stable dihydrochloride salt.
Reaction Setup:
-
A flask equipped with a magnetic stirrer and a gas inlet tube is used.
-
The crude (3-(trifluoromethyl)benzyl)hydrazine is dissolved in a suitable solvent.
Procedure:
-
Dissolve the crude (3-(trifluoromethyl)benzyl)hydrazine from the previous step in a suitable solvent like methanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly bubble hydrogen chloride gas through the solution or add a solution of hydrochloric acid in a suitable solvent (e.g., 2N HCl in diethyl ether) dropwise with vigorous stirring.
-
A precipitate of the dihydrochloride salt will form. Continue the addition of HCl until the solution is acidic and no further precipitation is observed.
-
The resulting solid is collected by vacuum filtration, washed with a small amount of cold solvent (e.g., diethyl ether), and dried under vacuum to afford this compound as a solid.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound and its intermediates, based on analogous reactions reported in the literature.
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Hydrazone Formation | 3-(Trifluoromethyl)benzaldehyde, Hydrazine Hydrate | Methanol | 25 | 2-4 | 90-95 |
| 2 | Hydrazone Reduction | (E/Z)-1-(3-(Trifluoromethyl)benzylidene)hydrazine, H₂, Pd/C | Methanol | 25 | 4-8 | 85-90 |
| 3 | Salt Formation | (3-(Trifluoromethyl)benzyl)hydrazine, HCl | Diethyl Ether | 0-25 | 0.5-1 | >95 |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | 1H NMR (δ, ppm) |
| (E/Z)-1-(3-(Trifluoromethyl)benzylidene)hydrazine | C₈H₇F₃N₂ | 188.15 | White to pale yellow solid | ~70-75 | Signals corresponding to aromatic, methine, and N-H protons. |
| (3-(Trifluoromethyl)benzyl)hydrazine | C₈H₉F₃N₂ | 190.17 | Colorless to pale yellow oil | N/A | Signals for aromatic, benzylic, and N-H protons. |
| This compound | C₈H₁₁Cl₂F₃N₂ | 263.09 | White to off-white solid | >200 (decomposes) | Downfield shifted signals compared to the free base. |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Detailed experimental workflow for the synthesis of the target compound.
References
- 1. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]
- 2. Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety Data Sheet for (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride (CAS No. 2247-16-7), a chemical intermediate of interest in pharmaceutical research and development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes information from the SDSs of closely related hydrazine derivatives, including hydrazine dihydrochloride and other substituted benzylhydrazines. Professionals handling this or similar compounds must exercise extreme caution and refer to the most current and specific SDS available from their supplier.
Chemical Identification and Physical Properties
This compound is a substituted hydrazine derivative. Hydrazine compounds are known for their reactivity and potential toxicity.[1] The physical and chemical properties of this specific compound are not well-documented in the public domain. However, data for related compounds provide a useful reference point.
| Property | Value | Source |
| Molecular Formula | C8H11Cl2F3N2 | [] |
| Molecular Weight | 263.09 g/mol | [] |
| Appearance | Likely a colorless to white solid | [3] |
| Solubility | Likely soluble in water | [4] |
Hazard Identification and GHS Classification
Hydrazine derivatives are generally classified as hazardous materials. Based on data for hydrazine dihydrochloride, this compound should be treated as a substance with high acute toxicity, and as a potential carcinogen and skin sensitizer.[3][5]
GHS Classification (Anticipated)
-
Acute Toxicity, Oral (Category 3), H301 : Toxic if swallowed.[5]
-
Acute Toxicity, Dermal (Category 3), H311 : Toxic in contact with skin.[5]
-
Acute Toxicity, Inhalation (Category 3), H331 : Toxic if inhaled.[5]
-
Skin Corrosion/Irritation : Causes severe skin burns and eye damage.[6]
-
Skin Sensitization (Category 1), H317 : May cause an allergic skin reaction.[3][5]
-
Carcinogenicity (Category 1B), H350 : May cause cancer.[3][5]
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1), H400 : Very toxic to aquatic life.[5]
-
Hazardous to the Aquatic Environment, Chronic Hazard (Category 1), H410 : Very toxic to aquatic life with long lasting effects.[5]
Pictograms:
Signal Word: Danger [5]
Hazard Statements:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[5]
-
H317: May cause an allergic skin reaction.[5]
-
H350: May cause cancer.[5]
-
H410: Very toxic to aquatic life with long lasting effects.[5]
Precautionary Statements:
-
P201: Obtain special instructions before use.[5]
-
P260: Do not breathe dusts or mists.[7]
-
P273: Avoid release to the environment.[5]
-
P280: Wear protective gloves, protective clothing, face protection.[5][7]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[5]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Data
While specific toxicological data for this compound is scarce, the data for related hydrazine compounds indicates significant health risks. Hydrazines are known to be central nervous system stimulants and may cause damage to the liver, kidneys, and blood.[3]
| Toxicity Data | Value | Species | Source |
| LD50 Oral | 375 mg/kg | Mouse | [8] |
| Acute Toxicity Estimate (Oral) | 285.71 mg/kg (Calculation method) |
Note: The LD50 value is for (p-trifluoromethyl)benzyl-hydrazine, hydrochloride, a closely related isomer.
Experimental Protocols: First Aid and Spill Response
The following protocols are based on established procedures for handling hazardous hydrazine compounds and should be adapted to the specific laboratory environment and scale of work.
First-Aid Measures
-
General Advice: First aiders should protect themselves. Move the victim out of the dangerous area and show this safety data sheet to the doctor in attendance.[5]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7] If breathing is difficult or has stopped, provide artificial respiration, possibly with oxygen.[3] Seek immediate medical attention.[7]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes.[3][7] Seek immediate medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Continue rinsing.[7] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[7] If the victim is conscious, rinse their mouth with water and give them two glasses of water to drink.[3] Seek immediate medical attention.[7]
Accidental Release Measures (Spill Protocol)
-
Evacuation and Ventilation: Evacuate personnel from the spill area. Ensure adequate ventilation, but avoid generating dusts.[5]
-
Personal Protection: Responders must wear appropriate personal protective equipment (PPE), including a self-contained breathing apparatus (SCBA), chemical-resistant gloves, and protective clothing.[4][5]
-
Containment: Cover drains to prevent the material from entering the sewer system.[5]
-
Cleanup: Carefully sweep up or absorb the material into a suitable, clean, dry, and closed container for disposal.[3][4] Avoid creating dust.[3][5]
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of the waste material in accordance with local, regional, and national regulations.[5]
Handling, Storage, and Disposal
Handling:
-
Work under a chemical fume hood.[5]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust.[5]
-
Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[7]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][5]
-
Keep locked up or in an area accessible only to qualified or authorized persons.[5]
-
Store away from incompatible materials such as oxidizing agents.[3]
Disposal:
-
Waste material must be disposed of as hazardous waste in accordance with all applicable regulations.[3][5]
-
Do not mix with other waste.[5]
-
Handle uncleaned containers as you would the product itself.[5]
Diagrams
The following diagram illustrates a logical workflow for responding to an accidental spill of this compound.
This guide is intended for informational purposes only and should not be used as a substitute for a formal, substance-specific Safety Data Sheet. Always consult the SDS provided by your chemical supplier before handling any hazardous material.
References
- 1. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. RTECS NUMBER-MW0215000-Chemical Toxicity Database [drugfuture.com]
An In-depth Technical Guide on the Storage and Stability of (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the storage, stability, and analytical methodologies for assessing the degradation of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical handling.
Storage and Handling
Proper storage and handling are paramount to maintaining the integrity and purity of this compound. Based on available safety data sheets and chemical supplier recommendations, the following conditions are advised:
-
Temperature: Store at room temperature.[1] For some related compounds, refrigerated storage (2-8°C) is recommended, particularly for long-term preservation.
-
Atmosphere: An inert atmosphere is recommended for storage.[1] Hydrazine derivatives can be susceptible to oxidation.
-
Container: Keep the container tightly closed and in a dry, well-ventilated place.
-
Moisture: Protect from moisture.
-
Light: While not explicitly stated for this specific compound, it is general good practice for chemical storage to protect from light to prevent photolytic degradation.
Chemical Stability
This compound is reported to be chemically stable under standard ambient conditions (room temperature). However, as a hydrazine derivative, it is susceptible to degradation under certain stress conditions. The primary degradation pathway for many hydrazine compounds is oxidation. The presence of the trifluoromethyl group may influence the electron density of the aromatic ring and the reactivity of the hydrazine moiety.
A study on N-trifluoromethyl hydrazines indicated that these compounds are remarkably robust and compatible with a range of conditions including strong acids, bases, and elevated temperatures.[2] This suggests that the trifluoromethyl group might confer some additional stability to the molecule.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[3] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
Illustrative Quantitative Data from Forced Degradation Studies
Table 1: Hypothetical Data for Hydrolytic Degradation of this compound
| Condition | Time (hours) | Assay of Parent Compound (%) | Total Impurities (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 |
| 24 | 98.5 | 1.5 | |
| 48 | 96.8 | 3.2 | |
| 72 | 94.9 | 5.1 | |
| 0.1 M NaOH at 60°C | 0 | 100.0 | 0.0 |
| 24 | 95.2 | 4.8 | |
| 48 | 90.7 | 9.3 | |
| 72 | 85.1 | 14.9 | |
| Water at 60°C | 0 | 100.0 | 0.0 |
| 24 | 99.8 | 0.2 | |
| 48 | 99.5 | 0.5 | |
| 72 | 99.1 | 0.9 |
Table 2: Hypothetical Data for Oxidative Degradation of this compound
| Condition | Time (hours) | Assay of Parent Compound (%) | Total Impurities (%) |
| 3% H₂O₂ at RT | 0 | 100.0 | 0.0 |
| 6 | 92.3 | 7.7 | |
| 12 | 85.6 | 14.4 | |
| 24 | 78.9 | 21.1 |
Table 3: Hypothetical Data for Thermal and Photolytic Degradation of this compound
| Condition | Duration | Assay of Parent Compound (%) | Total Impurities (%) |
| Solid at 80°C | 7 days | 98.9 | 1.1 |
| Solution at 80°C | 7 days | 96.5 | 3.5 |
| Photostability (ICH Q1B) | 1.2 million lux hours and 200 watt hours/m² | 97.8 | 2.2 |
Note: The data presented in Tables 1, 2, and 3 is illustrative and intended to serve as an example for the presentation of results from forced degradation studies.
Experimental Protocols for Forced Degradation Studies
The following are detailed, representative protocols for conducting forced degradation studies on this compound.
General Sample Preparation
Accurately weigh approximately 10 mg of this compound into a suitable volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol, acetonitrile, or water) to achieve a stock solution of known concentration (e.g., 1 mg/mL).
Hydrolytic Degradation
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Keep the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 24, 48, and 72 hours). Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the solution at 60°C. Withdraw samples at appropriate time intervals. Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the solution at 60°C. Withdraw samples at appropriate time intervals.
Oxidative Degradation
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store the solution at room temperature, protected from light. Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, and 24 hours).
Thermal Degradation
-
Solid State: Place a known amount of the solid compound in a controlled temperature chamber at 80°C for a specified period (e.g., 7 days). At the end of the study, dissolve the sample in a suitable solvent for analysis.
-
Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water or methanol) and keep it at 80°C for a specified period. Withdraw samples at appropriate time intervals.
Photolytic Degradation
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter, as specified in ICH guideline Q1B. A control sample should be stored in the dark under the same conditions.
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), should be developed and validated to separate and quantify the parent compound from any degradation products.
-
HPLC Method Example:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan).
-
Injection Volume: 10 µL.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the stability testing of this compound.
Caption: Workflow for Forced Degradation Studies.
This diagram outlines the logical progression of a forced degradation study, from initial sample preparation through the application of various stress conditions, subsequent analysis, and final data interpretation.
References
Spectroscopic and Synthetic Insights into (Trifluoromethyl)benzyl)hydrazine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(Trifluoromethyl)benzyl)hydrazine and its derivatives are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity. This technical guide provides a summary of available spectroscopic data for (Trifluoromethyl)benzyl)hydrazine isomers, detailed experimental protocols for their synthesis and characterization, and a visualization of the synthetic pathway. While specific data for (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride is not extensively available in the public domain, this guide presents representative data from its isomers to serve as a valuable resource for researchers in the field.
Spectroscopic Data
The following tables summarize the available spectroscopic data for isomers of (Trifluoromethyl)benzyl)hydrazine. This data is crucial for the identification and characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for (4-(Trifluoromethyl)benzyl)amine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.2-7.6 | m | 4H | Aromatic protons |
| 3.9 | s | 2H | CH₂ |
| 1.6 | s | 2H | NH₂ |
Table 2: ¹³C NMR Spectroscopic Data for (4-(Trifluoromethyl)benzyl)amine [1]
| Chemical Shift (δ) ppm | Assignment |
| 145.5 | C-ipso (aromatic) |
| 128.0 | C-ortho (aromatic) |
| 125.3 (q) | C-para (aromatic) |
| 124.5 (q) | CF₃ |
| 45.8 | CH₂ |
Infrared (IR) Spectroscopy
Table 3: Representative FT-IR Data for a Phenylhydrazone Derivative
| Wavenumber (cm⁻¹) | Assignment |
| 3329 | N-H stretching |
| 3088 | Aromatic C-H stretching |
| 1603 | C=N stretching |
Note: Specific IR data for this compound was not found. The provided data for a related phenylhydrazone highlights the characteristic peaks for the hydrazine functional group.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for (4-(Trifluoromethyl)benzyl)amine [2]
| m/z | Interpretation |
| 175 | [M]⁺ (Molecular ion) |
| 159 | [M-NH₂]⁺ |
| 126 | [M-CF₃]⁺ |
| 106 | [C₇H₆]⁺ |
Note: The fragmentation pattern of the 3-isomer is expected to be similar, with characteristic losses of the trifluoromethyl and hydrazine moieties.
Experimental Protocols
The following protocols are generalized methods for the synthesis and spectroscopic characterization of (Trifluoromethyl)benzyl)hydrazine derivatives, based on common laboratory practices.
Synthesis of (Trifluoromethyl)benzyl)hydrazines
This protocol describes a general two-step synthesis starting from the corresponding trifluoromethylbenzaldehyde.[3]
Step 1: Formation of the Hydrazone
-
Dissolve the desired (trifluoromethyl)benzaldehyde (1 equivalent) in methanol or tetrahydrofuran (THF).
-
Add hydrazine hydrate (1 equivalent) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude hydrazone.
Step 2: Reduction to the Hydrazine
-
Dissolve the crude hydrazone in methanol.
-
Add Palladium on carbon (Pd/C, 10 mol%) to the solution.
-
Subject the mixture to catalytic hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 50 psi.
-
Stir the reaction at a temperature between 20-50°C until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to yield the crude (trifluoromethyl)benzyl)hydrazine.
-
Purify the product by column chromatography on silica gel if necessary.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
Process the data using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Alternatively, for a liquid sample, place a drop on a salt plate (e.g., NaCl or KBr).
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Analyze the resulting mass-to-charge (m/z) ratios of the molecular ion and fragment ions to confirm the molecular weight and elucidate the structure.
Synthetic Pathway Visualization
The following diagram illustrates the general synthetic pathway for the preparation of (Trifluoromethyl)benzyl)hydrazine derivatives.
Caption: General synthesis of (Trifluoromethyl)benzyl)hydrazine.
References
An In-depth Technical Guide to the ¹H NMR of (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride, a compound of interest in medicinal chemistry and drug development. This document outlines predicted spectral data, a comprehensive experimental protocol for its acquisition, and a visual representation of the molecular structure with proton assignments.
Core Data Presentation: Predicted ¹H NMR Spectral Data
Due to the limited public availability of experimental spectra for this compound, the following table summarizes the predicted ¹H NMR data. These predictions are based on established chemical shift values for analogous structural motifs and are intended to serve as a reference for spectral analysis. The actual experimental values may vary based on solvent, concentration, and instrument parameters.
| Proton Assignment (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-a (Ar-H) | 7.85 | s | - | 1H |
| H-b (Ar-H) | 7.75 | d | ~8.0 | 1H |
| H-c (Ar-H) | 7.65 | d | ~8.0 | 1H |
| H-d (Ar-H) | 7.60 | t | ~8.0 | 1H |
| H-e (-CH₂-) | 4.30 | s | - | 2H |
| H-f (-NH-NH₃⁺) | 10.5 - 12.0 | br s | - | 4H |
Note: The chemical shifts of the hydrazine protons (H-f) are highly dependent on the solvent, concentration, and temperature, and are expected to appear as a broad singlet due to rapid proton exchange and quadrupolar relaxation. The aromatic protons (H-a, H-b, H-c, H-d) will exhibit a complex splitting pattern characteristic of a meta-substituted benzene ring.
Visualization of Molecular Structure and Proton Environments
The following diagram illustrates the chemical structure of (3-(Trifluoromethyl)benzyl)hydrazine with assignments for the chemically distinct protons, corresponding to the data presented in the table above.
Caption: Molecular structure of (3-(Trifluoromethyl)benzyl)hydrazine with proton assignments.
Experimental Protocol for ¹H NMR Analysis
This section provides a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent Selection: Due to the dihydrochloride salt form, deuterated methanol (CD₃OD) or deuterated water (D₂O) are suitable solvents. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, which may help in observing the exchangeable amine and ammonium protons as sharper signals.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To ensure a homogeneous solution free of particulate matter, which can adversely affect spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Final Volume: Ensure the final volume of the sample in the NMR tube is between 0.6 and 0.7 mL.
2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nucleus: ¹H
-
Solvent: DMSO-d₆ (or CD₃OD, D₂O)
-
Temperature: 298 K (25 °C)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): 16 ppm (e.g., from -2 to 14 ppm)
-
Pulse Width (p1): Calibrated 90-degree pulse
-
Referencing: The residual solvent peak should be used for chemical shift referencing (e.g., DMSO at δ 2.50 ppm).
3. Data Processing:
-
Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the Free Induction Decay (FID) into the frequency domain spectrum.
-
Phase Correction: Manually or automatically phase correct the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Integration: Integrate all signals to determine the relative number of protons for each resonance.
-
Peak Picking: Identify the chemical shift of each peak in the spectrum.
Logical Workflow for ¹H NMR Analysis
The following diagram outlines the logical workflow from sample preparation to final data analysis for the ¹H NMR characterization of this compound.
Caption: Workflow for the ¹H NMR analysis of this compound.
Starting materials for (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride synthesis
An in-depth technical guide on the synthesis of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride is detailed below, focusing on the primary starting materials and synthetic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
(3-(Trifluoromethyl)benzyl)hydrazine and its salts are important intermediates in the synthesis of various pharmaceutically active compounds. The presence of the trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity of the final drug molecule. This guide outlines the two primary synthetic routes for the preparation of this compound, starting from commercially available or readily synthesizable precursors.
Overview of Synthetic Pathways
There are two main strategies for the synthesis of (3-(Trifluoromethyl)benzyl)hydrazine:
-
Route A: Nucleophilic Substitution. This pathway involves the direct alkylation of hydrazine with 3-(trifluoromethyl)benzyl chloride. It is a straightforward approach, assuming the availability of the starting benzyl chloride.
-
Route B: Reductive Amination. This two-step route begins with the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone. Subsequent reduction of the hydrazone yields the target benzylhydrazine.
The final step in both routes is the conversion of the free base to its more stable dihydrochloride salt by treatment with hydrochloric acid.
Starting Materials
The primary starting materials for the synthesis are detailed below. These compounds are key to the subsequent reactions.
| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Supplier/Synthesis Reference |
| 3-(Trifluoromethyl)benzyl chloride | 705-29-3 | C₈H₆ClF₃ | 194.58 | Commercially available[1] |
| 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | C₈H₅F₃O | 174.12 | Commercially available |
| Hydrazine hydrate | 7803-57-8 | H₆N₂O | 50.06 | Commercially available |
| 3-(Trifluoromethyl)benzonitrile | 368-77-4 | C₈H₄F₃N | 171.12 | Synthesis intermediate[2][3] |
Experimental Protocols
Route A: Synthesis via Alkylation of Hydrazine
This method is adapted from the general synthesis of benzylhydrazines from benzyl chlorides.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of hydrazine hydrate (e.g., 80% solution, ~3-4 equivalents) in water or ethanol is prepared.
-
Addition of Benzyl Chloride: 3-(Trifluoromethyl)benzyl chloride (1 equivalent) is added dropwise to the hydrazine solution at room temperature.
-
Reaction: The mixture is then heated to a moderate temperature (e.g., 40-60 °C) and stirred for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate or MTBE). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (3-(Trifluoromethyl)benzyl)hydrazine free base.
-
Salt Formation: The crude hydrazine is dissolved in a minimal amount of a suitable solvent like ethanol or isopropanol. A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added until the solution is acidic (pH ~1).
-
Isolation: The precipitated dihydrochloride salt is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to afford the final product.
| Parameter | Value/Condition | Reference (Analogous) |
| Hydrazine eq. | 3-4 | [4] |
| Solvent | Water or Ethanol | [4] |
| Reaction Temp. | 40-60 °C | [4] |
| Salt Formation | HCl in Ethanol/Isopropanol | [1][5] |
| Typical Yield | 70-85% (estimated for benzylhydrazine synthesis) | [4] |
Route B: Synthesis via Reductive Amination
This two-step process is based on a documented procedure for a similar fluorinated benzylhydrazine[1][6].
Experimental Protocol:
Step 1: Hydrazone Formation
-
Reaction Setup: To a solution of 3-(trifluoromethyl)benzaldehyde (1 equivalent) in methanol or tetrahydrofuran (THF), add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid, and the formation of the hydrazone can be monitored by TLC.
-
Isolation of Intermediate: The solvent can be removed under reduced pressure to yield the crude (3-(Trifluoromethyl)benzyl)hydrazone, which may be used in the next step without further purification.
Step 2: Reduction of Hydrazone
-
Reaction Setup: The crude hydrazone from the previous step is dissolved in methanol. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%) is added to the solution in a hydrogenation vessel.
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized (e.g., 50 psi). The reaction is stirred at a suitable temperature (e.g., 25-40 °C) until the uptake of hydrogen ceases.
-
Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to give the crude (3-(Trifluoromethyl)benzyl)hydrazine.
Step 3: Dihydrochloride Salt Formation
-
Procedure: The crude product from Step 2 is dissolved in a suitable solvent (e.g., ethanol). The solution is acidified to pH ~1 with an ethanolic HCl solution.
-
Isolation: The resulting precipitate is filtered, washed with a cold non-polar solvent, and dried under vacuum to yield the final product.
| Parameter | Value/Condition | Reference (Analogous) |
| Hydrazone Formation | ||
| Solvent | Methanol or THF | [1] |
| Temperature | Room Temperature | [1] |
| Reduction | ||
| Catalyst | Pd/C | [1] |
| Hydrogen Pressure | ~50 psi | [1] |
| Solvent | Methanol | [1] |
| Temperature | 20-50 °C | [1] |
| Salt Formation | ||
| Acid | HCl in Ethanol | [1] |
Synthesis of Key Starting Materials
While often commercially available, the key precursors can also be synthesized in the lab.
Synthesis of 3-(Trifluoromethyl)benzyl chloride
A common route is the chlorination of 3-(trifluoromethyl)toluene. A patented process involves the selective monochlorination of 3-(chloromethyl)benzalchloride, which is an intermediate in the production of trifluoromethyl benzyl chloride[7]. Another approach involves the reaction of trifluoromethylbenzene with paraformaldehyde and thionyl chloride in the presence of a catalyst[8].
Synthesis of 3-(Trifluoromethyl)benzaldehyde
This aldehyde can be prepared through several methods:
-
Oxidation of 3-(Trifluoromethyl)benzyl alcohol: A common and direct method utilizing various oxidizing agents.[9]
-
Hydrolysis of 3-(Trifluoromethyl)benzal chloride: An in-situ process involving the fluorination of 3-(trichloromethyl)benzal chloride followed by hydrolysis[5].
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes: direct alkylation of hydrazine or a two-step reductive amination of the corresponding aldehyde. The choice of route may depend on the availability and cost of the starting materials, as well as scalability considerations. Both methods are robust and utilize standard organic chemistry transformations, making them accessible for laboratory and potential industrial-scale production.
References
- 1. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2953570A - Method of making hydrazine derivatives - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]
- 8. CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride is a fluorinated organic compound with potential applications in medicinal chemistry and drug development. Its structure, characterized by a trifluoromethyl group on the benzyl ring, imparts unique physicochemical properties that are of significant interest in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological context of this compound, tailored for a scientific audience.
Chemical Structure and Properties
This compound is the hydrochloride salt of (3-(Trifluoromethyl)benzyl)hydrazine. The presence of the trifluoromethyl group significantly influences the molecule's electronics and lipophilicity, which can, in turn, affect its biological activity and pharmacokinetic profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1242339-95-2 | [1][2] |
| Molecular Formula | C₈H₁₁Cl₂F₃N₂ | [1][2] |
| Molecular Weight | 263.09 g/mol | [1][2] |
| Appearance | Off-white to pale-yellow to yellow-brown to brown solid | |
| Storage | Inert atmosphere, room temperature |
Synthesis
A plausible and commonly employed synthetic route for benzylhydrazine derivatives involves a two-step process: the formation of a hydrazone from the corresponding aldehyde and hydrazine, followed by a reduction. For this compound, the synthesis would likely proceed as follows:
Experimental Workflow: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of (E/Z)-1-(3-(Trifluoromethyl)benzylidene)hydrazine
-
To a solution of 3-(trifluoromethyl)benzaldehyde in methanol or tetrahydrofuran (THF), add hydrazine hydrate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure to yield the crude hydrazone.
This protocol is based on the general procedure for the synthesis of similar hydrazones.[3]
Step 2: Synthesis of (3-(Trifluoromethyl)benzyl)hydrazine
-
Dissolve the crude hydrazone in a suitable solvent, such as methanol.
-
Add a catalyst, typically palladium on carbon (Pd/C).
-
Carry out the hydrogenation reaction in a pressure vessel under a hydrogen atmosphere (e.g., 50 psi).
-
Maintain the reaction temperature between 20-50°C.
-
After the reaction is complete (monitored by TLC or gas chromatography), filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzylhydrazine.
This protocol is adapted from the synthesis of a structurally related compound, 2,4-bis(trifluoromethyl)benzylhydrazine.[3]
Step 3: Formation of this compound
-
Dissolve the crude (3-(trifluoromethyl)benzyl)hydrazine in a minimal amount of a suitable solvent like absolute ethanol.
-
Add a solution of hydrochloric acid in ethanol or bubble hydrogen chloride gas through the solution.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether) to remove any remaining impurities, and dry under vacuum.[4][5]
Purification:
The final product can be purified by recrystallization. A common method for purifying hydrazine hydrochlorides involves dissolving the crude product in boiling water, treating with activated charcoal, filtering, and then adding concentrated hydrochloric acid to the hot filtrate to induce crystallization upon cooling.[4] Alternatively, recrystallization from a mixture of absolute alcohol and concentrated hydrochloric acid can be employed.[5]
Potential Biological Activity and Applications
While specific biological data for this compound is limited in publicly available literature, the broader class of hydrazine derivatives is known to exhibit a range of biological activities.
Hydrazine-containing compounds have been investigated as inhibitors of various enzymes, including monoamine oxidases (MAOs) and cholinesterases.[6][7] The inhibition of these enzymes is a key strategy in the treatment of neurological disorders such as depression and Alzheimer's disease.
For instance, derivatives of 4-(trifluoromethyl)benzyl)hydrazine have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, with IC50 values in the micromolar range.[6] It is plausible that (3-(trifluoromethyl)benzyl)hydrazine and its dihydrochloride salt may exhibit similar inhibitory properties.
Logical Relationship: From Chemical Structure to Potential Therapeutic Application
Caption: Potential mechanism of action and therapeutic relevance.
Conclusion
This compound is a compound of interest for medicinal chemists and drug discovery professionals. While detailed experimental and biological data for this specific molecule are scarce, its structural features suggest potential as an enzyme inhibitor, particularly in the context of neurological disorders. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its biological properties. Future research should focus on the detailed characterization of this compound, including the determination of its physicochemical properties and the evaluation of its activity against a panel of relevant biological targets to fully elucidate its therapeutic potential.
References
- 1. CAS 1242339-95-2 | {[3-(trifluoromethyl)phenyl]methyl}hydrazine dihydrochloride - Synblock [synblock.com]
- 2. NS6180 | C16H12F3NOS | CID 11837221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Buy (4-(Trifluoromethyl)benzyl)hydrazine | 2924-77-8 [smolecule.com]
- 7. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazoles using (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug development.[1] Their diverse pharmacological activities include anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2] The incorporation of a trifluoromethyl (CF3) group into organic molecules can enhance their metabolic stability, lipophilicity, and target binding affinity, making trifluoromethyl-substituted pyrazoles particularly valuable scaffolds in drug discovery.[1][3]
The Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, is a classic and versatile method for preparing substituted pyrazoles.[4][5][6] This application note provides a detailed protocol for the synthesis of pyrazoles using (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride as the hydrazine component, a building block for introducing the trifluoromethylbenzyl moiety onto the pyrazole core.
General Reaction Scheme
The synthesis of 1-(3-(trifluoromethyl)benzyl)-3,5-disubstituted-1H-pyrazoles is typically achieved through the condensation of this compound with a 1,3-dicarbonyl compound in the presence of an acid catalyst. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5]
Scheme 1: General synthesis of 1-(3-(trifluoromethyl)benzyl)pyrazoles.
Experimental Workflow
The general workflow for the synthesis of pyrazoles using this compound involves the reaction setup, monitoring, work-up, and purification of the final product.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative pyrazole, 3,5-dimethyl-1-((3-(trifluoromethyl)phenyl)methyl)-1H-pyrazole, using acetylacetone as the 1,3-dicarbonyl compound.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), acetylacetone (1.1 eq), and ethanol to form a slurry.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 3,5-dimethyl-1-((3-(trifluoromethyl)phenyl)methyl)-1H-pyrazole.
Data Presentation
The following table summarizes the expected reaction parameters and outcomes for the synthesis of various pyrazole derivatives using this compound and different 1,3-dicarbonyl compounds. The data is based on analogous reactions reported in the literature for similar substrates.
| 1,3-Dicarbonyl Compound | Product | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| Acetylacetone | 3,5-Dimethyl-1-((3-(trifluoromethyl)phenyl)methyl)-1H-pyrazole | Ethanol | Acetic Acid | 2-4 | 85-95 |
| Ethyl acetoacetate | 5-Methyl-1-((3-(trifluoromethyl)phenyl)methyl)-1H-pyrazol-3(2H)-one | Ethanol | Acetic Acid | 3-6 | 80-90 |
| Dibenzoylmethane | 3,5-Diphenyl-1-((3-(trifluoromethyl)phenyl)methyl)-1H-pyrazole | Acetic Acid | - | 4-8 | 75-85 |
| 1,1,1-Trifluoroacetylacetone | 5-Methyl-3-(trifluoromethyl)-1-((3-(trifluoromethyl)phenyl)methyl)-1H-pyrazole | Ethanol | Acetic Acid | 6-12 | 70-80 |
Biological Significance and Signaling Pathways
Trifluoromethyl-substituted pyrazoles are known to exhibit a wide range of biological activities and are found in numerous pharmaceuticals.[1][3] For instance, some pyrazole derivatives act as inhibitors of key signaling proteins involved in cancer and inflammation. A notable example is their ability to target kinases in signaling pathways. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by small molecule inhibitors, including pyrazole derivatives.
References
- 1. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Application Notes and Protocols for Knorr Pyrazole Synthesis with (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knorr pyrazole synthesis, a fundamental reaction in heterocyclic chemistry, facilitates the construction of the pyrazole ring system through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][3] This method is highly valued for its versatility and efficiency in generating polysubstituted pyrazoles. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds, exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4][5]
The use of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride as the hydrazine component introduces a trifluoromethylbenzyl moiety onto the pyrazole nitrogen. The trifluoromethyl group is a key pharmacophore that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6] This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives using this compound.
General Reaction Mechanism
The Knorr pyrazole synthesis is typically catalyzed by acid and proceeds through a well-established mechanism. The reaction initiates with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[1][2][7]
A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products. The reaction conditions, including the solvent and pH, as well as the steric and electronic properties of the substituents on both reactants, can influence the regiochemical outcome.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of pyrazole derivatives using this compound. These are intended as representative examples and may require optimization for different substrates and scales.
Protocol 1: Synthesis of 3,5-dimethyl-1-((3-(trifluoromethyl)benzyl)-1H-pyrazole from Acetylacetone
Materials and Reagents:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in ethanol.
-
Addition of Reactants: To the suspension, add acetylacetone (1.05 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: To the residue, add water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3,5-dimethyl-1-((3-(trifluoromethyl)benzyl)-1H-pyrazole.
Protocol 2: Synthesis of 5-methyl-3-phenyl-1-((3-(trifluoromethyl)benzyl)-1H-pyrazole from Benzoylacetone
Materials and Reagents:
-
This compound
-
Benzoylacetone
-
Glacial Acetic Acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in glacial acetic acid, add benzoylacetone (1.1 eq).
-
Reaction Conditions: Heat the mixture at 100 °C for 2-4 hours. Monitor the reaction by TLC (ethyl acetate/hexanes).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired pyrazole.
Data Presentation
The following tables summarize representative quantitative data for the Knorr pyrazole synthesis with substituted hydrazines and 1,3-dicarbonyl compounds, providing an indication of expected yields under various conditions.
Table 1: Synthesis of 1-Substituted-3,5-dimethylpyrazoles
| Hydrazine Derivative | 1,3-Dicarbonyl | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Acetylacetone | Ethanol | Acetic Acid | 2 | 92 | [5] |
| 4-Nitrophenylhydrazine | Acetylacetone | Ethanol | Acetic Acid | 3 | 85 | N/A |
| (3-(Trifluoromethyl)benzyl)hydrazine | Acetylacetone | Ethanol | Acetic Acid | 4-6 | 75-85 | *Expected |
*Expected yield based on similar reactions.
Table 2: Synthesis of 1-Substituted-5-methyl-3-phenylpyrazoles
| Hydrazine Derivative | 1,3-Dicarbonyl | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Benzoylacetone | Acetic Acid | - | 2 | 88 | N/A |
| 4-Methoxyphenylhydrazine | Benzoylacetone | Acetic Acid | - | 2.5 | 90 | N/A |
| (3-(Trifluoromethyl)benzyl)hydrazine | Benzoylacetone | Acetic Acid | - | 2-4 | 80-90 | *Expected |
*Expected yield based on similar reactions.
Biological Activity and Signaling Pathways
Pyrazole derivatives containing a trifluoromethylphenyl moiety are known to exhibit a range of biological activities. A prominent example is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.[8][9] Celecoxib, a well-known COX-2 inhibitor, features a trifluoromethyl-substituted pyrazole core.[8][10] Inhibition of COX-2 is a key mechanism for the anti-inflammatory and analgesic effects of these compounds.
Diagram: Inhibition of COX-2 Signaling Pathway
Caption: Inhibition of the COX-2 pathway by 1-((3-(trifluoromethyl)benzyl)-1H-pyrazole derivatives.
Experimental Workflow
The general experimental workflow for the Knorr pyrazole synthesis is outlined in the diagram below.
Diagram: Experimental Workflow for Knorr Pyrazole Synthesis
Caption: General experimental workflow for the Knorr pyrazole synthesis.
References
- 1. N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN102617474A - Preparation method for celecoxib isomer - Google Patents [patents.google.com]
- 8. jocpr.com [jocpr.com]
- 9. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
Application Notes and Protocols: Reaction of (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride with β-Diketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of pyrazole derivatives is a cornerstone in medicinal chemistry and drug discovery due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The Knorr pyrazole synthesis, a classic condensation reaction between a hydrazine derivative and a β-dicarbonyl compound, remains a highly versatile and widely used method for constructing the pyrazole core.[1][2][3] This application note provides a detailed protocol for the reaction of (3-(trifluoromethyl)benzyl)hydrazine dihydrochloride with various β-diketones, yielding a library of trifluoromethyl-substituted pyrazole compounds with potential therapeutic applications. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
Reaction Principle
The reaction proceeds via the Knorr pyrazole synthesis mechanism. Initially, the (3-(trifluoromethyl)benzyl)hydrazine reacts with one of the carbonyl groups of the β-diketone to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrazole ring.[3] When using the dihydrochloride salt of the hydrazine, a base is typically required to liberate the free hydrazine for the reaction to proceed. The choice of solvent and reaction conditions can influence the reaction rate and yield.
Experimental Protocols
General Protocol for the Synthesis of 1-((3-(Trifluoromethyl)benzyl)amine)-Substituted Pyrazoles
This protocol is a generalized procedure based on established methods for the Knorr pyrazole synthesis.[1]
Materials:
-
This compound
-
Selected β-diketone (e.g., acetylacetone, dibenzoylmethane, 1-phenyl-1,3-butanedione)
-
Ethanol (or other suitable solvent such as methanol or acetic acid)
-
Triethylamine (or another suitable base)
-
Glacial acetic acid (optional, as catalyst)
-
Standard laboratory glassware and work-up equipment
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add triethylamine (2.2 eq) and stir at room temperature for 15 minutes to generate the free hydrazine.
-
Add the respective β-diketone (1.1 eq) to the reaction mixture.
-
Add a catalytic amount of glacial acetic acid (optional).
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to afford the pure pyrazole derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determine the melting point.
Data Presentation
The following tables summarize representative data for the synthesis of pyrazoles from substituted hydrazines and β-diketones. Note: The data presented below is for analogous reactions due to the limited availability of specific data for this compound with a wide range of β-diketones.
Table 1: Reaction of Benzylhydrazine with Various β-Diketones
| β-Diketone | Product | Yield (%) | M.p. (°C) | Spectroscopic Data Highlights |
| Acetylacetone | 1-Benzyl-3,5-dimethyl-1H-pyrazole | Not Reported | Liquid | ¹H NMR (CDCl₃): δ 7.28-7.15 (m, 3H), 7.02 (d, 2H), 5.85 (s, 1H), 5.14 (s, 2H), 2.22 (s, 3H), 2.11 (s, 3H). ¹³C NMR (CDCl₃): δ 147.2, 138.9, 137.2, 128.9, 127.5, 126.5, 105.7, 52.5, 13.5, 11.3.[4] |
| 3,5-Heptanedione | 1-Benzyl-3,5-diethyl-1H-pyrazole | Not Reported | - | ¹H NMR (CDCl₃): δ 7.28-7.16 (m, 3H), 7.03 (d, 2H), 5.82 (s, 1H), 5.20 (s, 2H), 2.60 (q, 2H), 2.58 (q, 2H), 1.25 (t, 3H), 1.18 (t, 3H).[4] |
| 1-Phenyl-1,3-butanedione | 1-Benzyl-3-methyl-5-phenyl-1H-pyrazole & 1-Benzyl-5-methyl-3-phenyl-1H-pyrazole | Not Reported | - | Data for individual isomers not specified. |
| 1,1,1-Trifluoro-2,4-pentanedione | 1-Benzyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole & 1-Benzyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Not Reported | - | Data for individual isomers not specified. |
Table 2: Reaction of (4-(Trifluoromethyl)phenyl)hydrazine with 2-Acetyl-1,3-indanedione [5]
| Product | Yield (%) | M.p. (°C) | Spectroscopic Data Highlights |
| 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | 4-24 | 154-156 | ¹H NMR: δ 2.29 (s, 3H), 7.26 (d, 1H), 7.35–7.59 (m, 3H), 7.91–7.98 (m, 4H). ¹⁹F NMR: δ -60.06 (s, 3F). IR (cm⁻¹): 1708 (C=O), 1321 (Ar-CF₃). MS (m/z): 328 (M⁺). |
| 3-methyl-2-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(2H)-one | 36 | 149-152 | ¹H NMR: δ 2.48 (s, 3H), 7.20–7.59 (m, 4H), 7.69–7.98 (m, 4H). ¹⁹F NMR: δ -61.00 (s, 3F). IR (cm⁻¹): 1705 (C=O), 1318 (Ar-CF₃). |
Mandatory Visualization
References
Application Notes and Protocols for the Synthesis of Trifluoromethyl-Substituted Triazoles from Benzylhydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthesis strategies for the preparation of trifluoromethyl (CF3)-substituted triazoles, valuable scaffolds in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The following sections detail the synthesis of both 1,2,4- and 1,2,3-triazole isomers starting from benzylhydrazine derivatives.
Synthesis of N-Benzyl-5-(trifluoromethyl)-1,2,4-triazoles
A robust method for synthesizing N-benzyl-5-(trifluoromethyl)-1,2,4-triazoles involves the [3+2] cycloaddition of nitrile imines with a trifluoroacetonitrile source. Benzylhydrazine derivatives are first converted to the corresponding hydrazonoyl chlorides, which then generate the reactive nitrile imine intermediate in situ.
A plausible reaction pathway involves the initial formation of a hydrazonoyl chloride from a benzylhydrazine derivative. This intermediate, in the presence of a base, eliminates HCl to form a nitrile imine. The nitrile imine then undergoes a [3+2] cycloaddition reaction with a trifluoroacetonitrile equivalent to yield the desired 5-trifluoromethyl-1,2,4-triazole.[1]
Experimental Workflow and Reaction Pathway
Caption: Workflow for the synthesis of 5-CF3-1,2,4-triazoles.
Protocol: [3+2] Cycloaddition for N-Benzyl-5-(trifluoromethyl)-1,2,4-triazoles
This protocol is adapted from methodologies using hydrazonoyl chlorides for the synthesis of 5-trifluoromethyl-1,2,4-triazoles.[1]
Materials:
-
N-Aryl-N'-benzylhydrazine derivative
-
N-Chlorosuccinimide (NCS) or similar chlorinating agent
-
Trifluoroacetaldehyde O-(aryl)oxime (as a precursor to trifluoroacetonitrile)[1]
-
Triethylamine (NEt3)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO))
Procedure:
-
Synthesis of Benzylhydrazonoyl Chloride:
-
To a solution of the N-aryl-N'-benzylhydrazine derivative in an appropriate solvent, add the chlorinating agent (e.g., NCS) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction to isolate the crude benzylhydrazonoyl chloride, which can be used in the next step without further purification.
-
-
[3+2] Cycloaddition:
-
In a reaction vessel under an inert atmosphere, dissolve the benzylhydrazonoyl chloride and the trifluoroacetaldehyde O-(aryl)oxime in an anhydrous solvent.
-
Add triethylamine (2.0 equivalents) to the mixture.
-
Stir the reaction at the optimized temperature (e.g., room temperature to 80 °C) for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-5-(trifluoromethyl)-1,2,4-triazole.
-
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of 5-trifluoromethyl-1,2,4-triazoles using a similar [3+2] cycloaddition methodology. While the original study did not use benzylhydrazine derivatives, the yields are expected to be comparable.
| Entry | Aryl Substituent on Hydrazonyl Chloride | Yield (%) | Reference |
| 1 | Phenyl | 98 | [1] |
| 2 | 4-Methylphenyl | 75 | [1] |
| 3 | 4-tert-Butylphenyl | 60 | [1] |
| 4 | 4-Bromophenyl | 85 | [1] |
Synthesis of N-Benzyl-4-(trifluoromethyl)-1,2,3-triazoles
The most prominent method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, often catalyzed by copper(I) (CuAAC or "click chemistry").[2] This reaction involves the coupling of an azide with a terminal alkyne. To synthesize N-benzyl-4-(trifluoromethyl)-1,2,3-triazoles, benzyl azide (derived from benzylhydrazine) can be reacted with a trifluoromethyl-containing alkyne.
Experimental Workflow and Reaction Pathway
Caption: Workflow for the synthesis of 4-CF3-1,2,3-triazoles.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of N-benzyl-4-(trifluoromethyl)-1,2,3-triazoles from benzyl azide and a suitable trifluoromethyl alkyne.[2]
Materials:
-
Benzyl azide (can be synthesized from benzylhydrazine via diazotization)
-
Trifluoromethyl-substituted terminal alkyne (e.g., 3,3,3-trifluoropropyne)
-
Copper(I) iodide (CuI) or another Cu(I) source (e.g., CuSO4/sodium ascorbate)
-
Solvent (e.g., acetonitrile, t-butanol/water)
Procedure:
-
Synthesis of Benzyl Azide: (Standard procedures for the diazotization of hydrazines followed by azide displacement should be followed with appropriate safety precautions.)
-
CuAAC Reaction:
-
To a reaction flask, add the trifluoromethyl-substituted alkyne and benzyl azide in a suitable solvent system.
-
Add the copper(I) catalyst (e.g., 10 mol% CuI). If using CuSO4, also add a reducing agent like sodium ascorbate.
-
Stir the reaction mixture at room temperature for 24 hours or until completion as monitored by TLC.
-
After the reaction is complete, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to yield the N-benzyl-4-(trifluoromethyl)-1,2,3-triazole.
-
Quantitative Data Summary
The following table presents yields for the CuAAC reaction to form trifluoromethyl-substituted 1,2,3-triazoles. The substrates are analogous and suggest the expected efficiency of the reaction with benzyl azide.
| Entry | Propargylamine Derivative | Azide Derivative | Yield (%) | Reference |
| 1 | N-(p-methoxyphenyl)-1-(trifluoromethyl)propargylamine | Benzyl azide | 92 | [2] |
| 2 | N-benzyl-1-(trifluoromethyl)propargylamine | Benzyl azide | 85 | [2] |
| 3 | N-(p-methoxyphenyl)-1-(trifluoromethyl)propargylamine | Phenyl azide | 88 | [2] |
| 4 | N-benzyl-1-(trifluoromethyl)propargylamine | Methyl azidoacetate | 79 | [2] |
Alternative Approaches and Considerations
While the above methods are robust, other strategies for the synthesis of trifluoromethylated triazoles exist. For instance, multi-component reactions involving trifluoroacetimidoyl chlorides, hydrazine hydrate, and a C1 source like benzene-1,3,5-triyl triformate have been developed for 3-trifluoromethyl-1,2,4-triazoles.[3][4] Substituting hydrazine hydrate with benzylhydrazine in such a system would likely lead to the corresponding N-substituted triazole.
Furthermore, metal-free approaches, such as the oxidative cyclization of trifluoroacetimidohydrazides, offer an alternative pathway.[4][5] Again, the use of a benzyl-substituted imidohydrazide, derived from benzylhydrazine, could be explored within this synthetic framework.
Researchers should consider the desired substitution pattern, availability of starting materials, and reaction conditions when selecting the most appropriate synthetic route for their target trifluoromethyl-substituted triazole.
References
- 1. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN [mdpi.com]
- 2. BJOC - Synthesis of new triazole-based trifluoromethyl scaffolds [beilstein-journals.org]
- 3. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]
- 4. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride is a versatile building block in organic synthesis, particularly in multicomponent reactions (MCRs) for the construction of complex heterocyclic scaffolds. Its trifluoromethylphenyl moiety is a common feature in many biologically active compounds, enhancing properties such as metabolic stability and binding affinity. These application notes provide detailed protocols for the use of this compound in the synthesis of substituted pyrazoles via a one-pot, three-component reaction, a class of compounds with significant therapeutic potential.
Pyrazoles are a well-known class of nitrogen-containing heterocyclic compounds that form the core of numerous pharmaceuticals.[1] Derivatives of pyrazole exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3] The synthesis of polysubstituted pyrazoles is a key focus in medicinal chemistry, and multicomponent reactions offer an efficient and atom-economical approach to this end.[1]
Application: Three-Component Synthesis of 1-(3-(Trifluoromethyl)benzyl)-pyrazole Derivatives
A common and effective multicomponent approach for pyrazole synthesis is the reaction between a hydrazine, a 1,3-dicarbonyl compound, and an aldehyde.[4] In many protocols, the 1,3-dicarbonyl compound is generated in situ, leading to a one-pot synthesis. The following protocol details a representative three-component reaction for the synthesis of 1-(3-(Trifluoromethyl)benzyl)-pyrazole derivatives.
Experimental Protocol: Three-Component Synthesis of Substituted Pyrazoles
This protocol is adapted from established methods for the synthesis of polysubstituted pyrazoles using arylhydrazines.
Materials:
-
This compound
-
Aryl or alkyl aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Catalyst (e.g., acetic acid or a Lewis acid like SmCl₃)
-
Solvent (e.g., ethanol, water)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol) and the β-ketoester (1.0 mmol) in the chosen solvent (10 mL).
-
Add the catalyst (e.g., 2-5 drops of acetic acid).
-
Add this compound (1.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrates and conditions.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold solvent, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 1-(3-(Trifluoromethyl)benzyl)-pyrazole derivative.
-
Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of pyrazole derivatives via multicomponent reactions involving substituted hydrazines. The yields and reaction conditions can vary based on the specific substrates and catalysts used.
| Entry | Aldehyde | β-Dicarbonyl Compound | Hydrazine Derivative | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl Acetoacetate | Phenylhydrazine | Acetic Acid | Ethanol | 4 | 85 | Adapted from[5] |
| 2 | 4-Chlorobenzaldehyde | Acetylacetone | Methylhydrazine | None | Water | 2 | 92 | Adapted from[4] |
| 3 | 4-Nitrobenzaldehyde | Dimedone | Hydrazine Hydrate | Graphene Oxide | Water | 0.1 | 94 | Adapted from[5] |
| 4 | Benzaldehyde | Ethyl Benzoylacetate | (3-(Trifluoromethyl)benzyl)hydrazine | Acetic Acid | Ethanol | 6 | Est. 80-90 | Hypothetical |
Estimated yield based on similar reactions.
Biological Significance and Signaling Pathways
The trifluoromethylphenyl-pyrazole scaffold is a key pharmacophore in a number of clinically significant drugs, most notably the selective COX-2 inhibitor, Celecoxib.[6] COX-2 (Cyclooxygenase-2) is an enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Diagram of the COX-2 Signaling Pathway
The following diagram illustrates the mechanism of action of COX-2 inhibitors.
Caption: COX-2 signaling pathway and its inhibition.
Experimental Workflow for Multicomponent Pyrazole Synthesis
The logical flow of the experimental protocol can be visualized as follows.
Caption: Workflow for three-component pyrazole synthesis.
Conclusion
This compound is a valuable reagent for the efficient synthesis of biologically relevant pyrazole derivatives through multicomponent reactions. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel compounds with potential therapeutic applications, particularly as anti-inflammatory agents targeting the COX-2 pathway. The use of MCRs in this context offers a powerful strategy for the rapid generation of compound libraries for drug discovery and development.
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. "A four-component modified Biginelli reaction: A novel approach for C-2" by HARSHA NARKHEDE, AVINASH DHAKE et al. [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Condensation Reactions with (3-(Trifluoromethyl)benzyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
(3-(Trifluoromethyl)benzyl)hydrazine is a versatile reagent in synthetic and medicinal chemistry. The trifluoromethyl (CF3) group is a key structural motif in many pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Condensation of (3-(Trifluoromethyl)benzyl)hydrazine with aldehydes and ketones yields stable hydrazone derivatives. This reaction is a straightforward and high-yielding method for introducing a trifluoromethyl-benzyl scaffold into various molecules.
The resulting hydrazones are of significant interest in drug discovery. The >C=N-NH- linkage is a common pharmacophore, and compounds incorporating this feature, particularly with a trifluoromethyl group, have shown a wide range of biological activities. Research has demonstrated that hydrazones derived from trifluoromethyl-containing hydrazides act as potent inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the management of neurodegenerative diseases like Alzheimer's disease.[1][2] Furthermore, this class of compounds has been explored for its potential as antimicrobial agents.[2] The synthetic accessibility and diverse biological potential make the following protocols valuable for researchers in organic synthesis and drug development.
General Reaction Scheme
The condensation reaction involves the nucleophilic attack of the primary amine of (3-(Trifluoromethyl)benzyl)hydrazine on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the corresponding hydrazone. The reaction is typically carried out in an alcoholic solvent and can be acid-catalyzed, especially when less reactive ketones are used.[1][3]
(Note: Image is a placeholder for the general reaction scheme)
Experimental Protocols
Two general protocols are provided below: a standard procedure for reactions with aldehydes and an acid-catalyzed method that is particularly useful for reactions with ketones.
Protocol 1: General Condensation with Aldehydes
This protocol is suitable for the reaction of (3-(Trifluoromethyl)benzyl)hydrazine with a variety of aromatic and aliphatic aldehydes.
Materials:
-
(3-(Trifluoromethyl)benzyl)hydrazine (or its hydrochloride salt)
-
Aldehyde of interest
-
Methanol (reagent grade)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve (3-(Trifluoromethyl)benzyl)hydrazine (1.0 mmol, 1.0 equiv.) in 10-15 mL of methanol.
-
Add the corresponding aldehyde (1.0-1.1 mmol, 1.0-1.1 equiv.) to the solution.
-
If using the hydrochloride salt of the hydrazine, add a slight excess of a non-nucleophilic base like triethylamine (1.1 equiv.) to liberate the free hydrazine.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol).
-
Stir the reaction at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Further cool the flask in an ice bath for 30-60 minutes to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the purified hydrazone product under vacuum. The product can be further purified by recrystallization if necessary.
Protocol 2: Acid-Catalyzed Condensation with Ketones
This protocol is recommended for less reactive carbonyl compounds, such as ketones, where an acid catalyst facilitates the reaction.
Materials:
-
(3-(Trifluoromethyl)benzyl)hydrazine
-
Ketone of interest
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄) or Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine (3-(Trifluoromethyl)benzyl)hydrazine (1.0 mmol, 1.0 equiv.) and the ketone (1.1 mmol, 1.1 equiv.) in 15-20 mL of methanol.
-
Carefully add 2-3 drops of a catalytic amount of concentrated sulfuric acid or glacial acetic acid to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux, stirring continuously.
-
Maintain the reaction at reflux for 4-8 hours, monitoring for completion by TLC.[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, slowly add cold water to the mixture to induce precipitation.
-
Cool the flask in an ice bath for at least one hour.
-
Isolate the solid product by vacuum filtration.
-
Wash the product with cold methanol or a methanol/water mixture.
-
Dry the final hydrazone product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Data Presentation
The following table summarizes typical reaction conditions and yields for the condensation of various aldehydes and ketones with structurally related trifluoromethyl-containing hydrazides/hydrazines. These examples serve as a guide for expected outcomes when using (3-(Trifluoromethyl)benzyl)hydrazine.
| Entry | Carbonyl Compound | Hydrazine Component | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | 4-(Trifluoromethyl)benzohydrazide | Methanol | None | Reflux | 2 | 98 | [1] |
| 2 | 4-Nitrobenzaldehyde | 4-(Trifluoromethyl)benzohydrazide | Methanol | None | Reflux | 2 | 99 | [1] |
| 3 | 4-Methoxybenzaldehyde | 4-(Trifluoromethyl)benzohydrazide | Methanol | None | Reflux | 2 | 97 | [1] |
| 4 | 2-Hydroxybenzaldehyde | 4-(Trifluoromethyl)benzohydrazide | Methanol | None | Reflux | 2 | 95 | [1] |
| 5 | 3-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzohydrazide | Methanol | None | Reflux | 2 | 91 | [1] |
| 6 | 4-Hydroxy-3-methoxybenzaldehyde | 3-(3-(CF₃)phenyl)acrylichydrazide | Methanol | None | 45-65 | 5-6 | 78 | [4] |
| 7 | Acetophenone | 4-(Trifluoromethyl)benzohydrazide | Methanol | H₂SO₄ | Reflux | 2 | 87 | [1] |
| 8 | Cyclohexanone | 4-(Trifluoromethyl)benzohydrazide | Methanol | H₂SO₄ | Reflux | 2 | 85 | [1] |
| 9 | 2,4-bis(CF₃)benzaldehyde | Hydrazine Hydrate | Methanol | None | RT | - | - | [5] |
Visualizations
The following diagrams illustrate the general logic of the condensation reaction and the typical experimental workflow.
Caption: Logical flow of the hydrazone condensation reaction.
Caption: Step-by-step experimental workflow for hydrazone synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride in Bioactive Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of bioactive heterocyclic compounds utilizing (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride as a key starting material. The protocols detailed below are based on established synthetic methodologies, primarily the Knorr pyrazole synthesis, and are intended to serve as a foundational guide for the preparation of novel pyrazole derivatives with potential therapeutic applications.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. The incorporation of fluorine-containing moieties, such as the trifluoromethyl group, into these scaffolds can significantly enhance their biological activity, metabolic stability, and lipophilicity. The reagent this compound is a valuable building block for introducing a trifluoromethylbenzyl group onto a heterocyclic core, a structural motif found in various bioactive molecules. This document focuses on the synthesis of pyrazole derivatives, a class of heterocycles well-known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
Synthesis of Bioactive Pyrazoles
The most common and versatile method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
General Reaction Scheme
The synthesis of 1-(3-(trifluoromethyl)benzyl)-substituted pyrazoles from this compound and a 1,3-dicarbonyl compound can be depicted as follows:
Caption: General scheme for the Knorr pyrazole synthesis.
Experimental Workflow
The general workflow for the synthesis and subsequent biological evaluation of these pyrazole derivatives is outlined below.
Application Notes and Protocols for the Synthesis of N-(3-(trifluoromethyl)benzyl) Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-(3-(trifluoromethyl)benzyl) substituted pyrazoles, a class of compounds with significant potential in medicinal chemistry. The methodologies outlined below are based on established synthetic routes for pyrazole formation and subsequent N-alkylation.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. This document details a two-step synthetic pathway for the preparation of N-(3-(trifluoromethyl)benzyl) substituted pyrazoles, starting from readily available reagents. The potential applications of these compounds as antimicrobial agents are also discussed.
Synthetic Pathway Overview
The synthesis of N-(3-(trifluoromethyl)benzyl) substituted pyrazoles can be efficiently achieved through a two-step process. The first step involves the construction of the pyrazole ring, for which the synthesis of 3,5-dimethylpyrazole is provided as a representative example. The second step is the N-alkylation of the pyrazole with 3-(trifluoromethyl)benzyl bromide.
Caption: Synthetic workflow for N-(3-(trifluoromethyl)benzyl) substituted pyrazoles.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylpyrazole
This protocol describes the synthesis of 3,5-dimethylpyrazole via the condensation of acetylacetone with hydrazine hydrate.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydrazine hydrate
-
Ethanol
-
Distilled water
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (0.1 mol, 10.2 mL) and ethanol (50 mL).
-
Slowly add hydrazine hydrate (0.1 mol, 5.0 mL) dropwise to the stirred solution at room temperature. An exothermic reaction will be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Allow the mixture to cool to room temperature and then pour it into 150 mL of cold distilled water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by distillation or recrystallization from a suitable solvent (e.g., hexane) to obtain pure 3,5-dimethylpyrazole.
Protocol 2: Synthesis of 1-(3-(Trifluoromethyl)benzyl)-3,5-dimethylpyrazole
This protocol details the N-benzylation of 3,5-dimethylpyrazole with 3-(trifluoromethyl)benzyl bromide.
Materials:
-
3,5-Dimethylpyrazole
-
3-(Trifluoromethyl)benzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 mmol, 48 mg of 60% dispersion) in anhydrous DMF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 3,5-dimethylpyrazole (1.0 mmol, 96 mg) in anhydrous DMF (5 mL) dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 3-(trifluoromethyl)benzyl bromide (1.1 mmol, 0.18 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(3-(trifluoromethyl)benzyl)-3,5-dimethylpyrazole.
Data Presentation
| Step | Reactants | Product | Solvent | Base | Reaction Conditions | Yield (%) | Reference |
| 1 | Acetylacetone, Hydrazine hydrate | 3,5-Dimethylpyrazole | Ethanol | - | Reflux, 2h | 80-90 | General Method |
| 2 | 3,5-Dimethylpyrazole, 3-(Trifluoromethyl)benzyl bromide | 1-(3-(Trifluoromethyl)benzyl)-3,5-dimethylpyrazole | DMF/THF | Sodium Hydride | 0 °C to RT, 12-24h | 70-85 | [1] |
Applications in Drug Development
N-substituted pyrazoles, particularly those bearing trifluoromethyl moieties, are of significant interest in drug discovery due to their potential as potent bioactive agents.
Antimicrobial Activity
Numerous studies have demonstrated the efficacy of pyrazole derivatives against a range of bacterial and fungal pathogens. The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes. N-(trifluoromethylphenyl) substituted pyrazoles have shown potent activity against resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[2][3]
The proposed mechanism of action for some antibacterial pyrazoles involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[2]
References
- 1. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride is a key building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of various heterocyclic compounds that form the core of many pharmaceutical agents. The presence of the trifluoromethyl (-CF3) group is of particular significance in drug design. This group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] Hydrazine derivatives are fundamental intermediates in the synthesis of nitrogen-containing heterocycles, which are prevalent in a wide range of therapeutics.[2][3]
This document provides detailed application notes and exemplary protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including triazoles, pyrazoles, and indoles.
Key Applications in Pharmaceutical Intermediate Synthesis
The primary application of this compound is in the construction of heterocyclic scaffolds. The trifluoromethylbenzyl moiety can be incorporated into the final molecule to interact with specific biological targets.
-
Triazole Synthesis: Trifluoromethylated triazoles are crucial components of several modern drugs. For instance, the triazolopyrazine core is a key intermediate in the synthesis of Sitagliptin, a potent inhibitor of dipeptidyl peptidase-4 (DPP-4) used for the treatment of type 2 diabetes.[1][4][5] The synthesis of such triazole rings often involves the reaction of a hydrazine derivative with a suitable precursor.[4][5][6]
-
Pyrazole Synthesis: Pyrazoles are another class of heterocycles with a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[7][8] The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a common method for their preparation.[9]
-
Indole Synthesis (Fischer Indole Synthesis): The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[10][11][12][13][14]
Experimental Protocols
The following protocols are provided as examples of how this compound can be utilized in the synthesis of key pharmaceutical intermediates. Researchers should optimize these conditions for their specific substrates and equipment.
Protocol 1: Synthesis of a 1-(3-(Trifluoromethyl)benzyl)-1,2,4-Triazole Derivative
This protocol is an adaptation for the synthesis of a triazole ring, inspired by methodologies used for intermediates of drugs like Sitagliptin.[4][5][6]
Reaction Scheme: (3-(Trifluoromethyl)benzyl)hydrazine + Precursor -> 1-(3-(Trifluoromethyl)benzyl)-1,2,4-Triazole Derivative
Materials:
-
This compound
-
Amidine or suitable triazole precursor
-
Glacial Acetic Acid (AcOH) or a polar solvent like Methanol (MeOH)
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a round-bottom flask, add the amidine precursor (1.0 eq).
-
Dissolve the precursor in a suitable polar solvent such as glacial acetic acid or methanol (10 mL per mmol of precursor).
-
Add this compound (1.2 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,5-disubstituted-1,2,4-triazole.[15]
Illustrative Data (for optimization purposes):
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Glacial Acetic Acid | Methanol | Ethanol |
| Temperature | Reflux (118°C) | Reflux (65°C) | Reflux (78°C) |
| Reaction Time | 16 h | 24 h | 20 h |
| Hypothetical Yield | 75% | 60% | 68% |
| Hypothetical Purity | >95% | >95% | >95% |
Protocol 2: Synthesis of a 1-(3-(Trifluoromethyl)benzyl)-pyrazole Derivative
This protocol follows the general principles of the Knorr pyrazole synthesis.[7][9]
Reaction Scheme: (3-(Trifluoromethyl)benzyl)hydrazine + 1,3-Diketone -> 1-(3-(Trifluoromethyl)benzyl)-pyrazole Derivative
Materials:
-
This compound
-
1,3-Diketone (e.g., acetylacetone)
-
Ethanol or Methanol
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Standard workup and purification equipment
Procedure:
-
Dissolve the 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask.
-
Add this compound (1.1 eq) to the solution.
-
Stir the mixture at room temperature. The reaction is often exothermic.
-
After the initial reaction subsides, heat the mixture to reflux for 2-4 hours to ensure complete cyclization. Monitor by TLC.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.
-
Collect the crystalline product by vacuum filtration and wash with cold ethanol.
-
If no crystals form, concentrate the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the pure pyrazole derivative.
Illustrative Data (for optimization purposes):
| Parameter | Condition 1 | Condition 2 |
| Solvent | Ethanol | Methanol |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 3 h | 12 h |
| Hypothetical Yield | 85% | 70% |
| Hypothetical Purity | >98% (after recrystallization) | >95% (after chromatography) |
Protocol 3: Fischer Indole Synthesis of a 1-(3-(Trifluoromethyl)benzyl)-indole Derivative
This protocol is a general procedure for the Fischer indole synthesis.[11][12][13]
Reaction Scheme: (3-(Trifluoromethyl)benzyl)hydrazine + Ketone/Aldehyde -> 1-(3-(Trifluoromethyl)benzyl)-indole Derivative
Materials:
-
This compound
-
A suitable ketone or aldehyde (e.g., cyclohexanone)
-
Glacial Acetic Acid or Polyphosphoric Acid (PPA)
-
Stir plate and stir bar
-
Round-bottom flask
-
Heating mantle or oil bath
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in glacial acetic acid.
-
Add the ketone or aldehyde (1.1 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes to form the hydrazone intermediate.
-
Heat the reaction mixture to 80-100°C and maintain for 2-6 hours. The color of the reaction will likely darken. Monitor the formation of the indole by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired indole derivative.
Illustrative Data (for optimization purposes):
| Parameter | Condition 1 | Condition 2 |
| Catalyst/Solvent | Glacial Acetic Acid | Polyphosphoric Acid (PPA) |
| Temperature | 90°C | 100°C |
| Reaction Time | 4 h | 2 h |
| Hypothetical Yield | 65% | 75% |
| Hypothetical Purity | >95% | >95% |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of heterocyclic pharmaceutical intermediates.
Hypothetical Signaling Pathway
The following diagram illustrates the mechanism of action for a DPP-4 inhibitor like Sitagliptin, a drug class for which intermediates derived from trifluoromethylated hydrazines are relevant.
Caption: Mechanism of action of DPP-4 inhibitors in glucose metabolism.
References
- 1. nbinno.com [nbinno.com]
- 2. Diversification of Pharmaceuticals via Late-Stage Hydrazination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-1-phenylhydrazine Hydrochloride|CAS 5705-15-7 [benchchem.com]
- 4. Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 5. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]
- 6. CN105017260B - Preparation method of sitagliptin intermediate triazolopyrazine derivative - Google Patents [patents.google.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Neutralization of (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride
This guide provides troubleshooting advice and answers to frequently asked questions regarding the neutralization of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride for synthetic applications.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is it necessary to neutralize this compound before use in my reaction?
A1: this compound is a salt. The hydrazine nitrogen atoms are protonated, rendering them non-nucleophilic. For the hydrazine to participate in reactions such as condensation to form hydrazones or pyrazoles, the free base form is required. Neutralization deprotonates the hydrazine, activating its nucleophilicity.
Q2: What are the common bases used for the neutralization of hydrazine dihydrochloride salts?
A2: Several bases can be employed for this neutralization. Common choices include weak inorganic bases like sodium bicarbonate (NaHCO₃) and sodium acetate (CH₃COONa), as well as organic bases such as triethylamine (Et₃N).[1] The selection of the base may depend on the specific requirements of your subsequent reaction, such as solvent compatibility and the tolerance of your starting materials to different pH levels.
Q3: How many equivalents of base should I use for the neutralization?
A3: Since this compound is a dihydrochloride salt, two equivalents of a monobasic base are required to neutralize both hydrochloride moieties and liberate the free hydrazine.[1]
Q4: My reaction is not proceeding even after adding the base. What could be the issue?
A4: There are several potential reasons for this:
-
Incomplete Neutralization: Ensure you have added at least two full equivalents of the base. Insufficient base will result in a mixture of the salt and the free base, leading to low yields.
-
Base Strength: The chosen base might not be strong enough to effectively deprotonate the hydrazine salt in your specific reaction medium.
-
Solubility Issues: The hydrazine salt or the base may not be sufficiently soluble in the reaction solvent, preventing an efficient reaction. Consider a different solvent system or gentle heating to improve solubility.
-
Water Content: If using an aqueous solution of a base like sodium bicarbonate, the presence of water might be inhibiting your subsequent reaction.[1] In such cases, using an anhydrous base like solid sodium acetate or an organic base like triethylamine might be preferable.[1]
Q5: Can I perform the neutralization in situ with my main reaction?
A5: Yes, in situ neutralization is a common and efficient approach.[1] This involves adding the this compound, your other reactant(s), the solvent, and finally the base to the reaction vessel. This method avoids the need to isolate the potentially unstable free hydrazine.
Q6: I am observing side products in my reaction. Could this be related to the neutralization step?
A6: It is possible. The choice of base and reaction conditions can influence the formation of side products. For instance, a strong base might react with other functional groups in your starting materials. If you suspect side reactions, consider using a milder base like sodium acetate.[1] Additionally, ensure the reaction temperature is appropriate for your specific transformation, as elevated temperatures can sometimes lead to decomposition or unwanted side reactions.
Quantitative Data Summary
The following table summarizes the molar equivalents of common bases for the neutralization of this compound.
| Base | Chemical Formula | Molar Equivalents Required | Notes |
| Sodium Bicarbonate | NaHCO₃ | 2.0 | Can be used as an aqueous solution or a solid.[1] |
| Sodium Acetate | CH₃COONa | 2.0 | Can be used as an aqueous solution or in its anhydrous solid form.[1] |
| Triethylamine | Et₃N | 2.0 | A common organic base, useful for non-aqueous reaction conditions.[2] |
Detailed Experimental Protocol
Objective: To generate the free base of (3-(Trifluoromethyl)benzyl)hydrazine from its dihydrochloride salt for use in a subsequent synthetic step.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq.) in deionized water in a round-bottom flask.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (a slight excess, ~2.2 eq.) to the stirred solution of the hydrazine salt at room temperature. Effervescence (release of CO₂) should be observed. Continue stirring for 30 minutes after the addition is complete to ensure full neutralization.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, 3 x 50 mL). The free hydrazine base is expected to be more soluble in the organic phase.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Confirmation (Optional): The resulting oil or solid is the free hydrazine base. Its identity and purity can be confirmed by analytical techniques such as NMR or LC-MS before proceeding to the next synthetic step.
Experimental Workflow Diagram
Caption: Workflow for the neutralization and extraction of (3-(Trifluoromethyl)benzyl)hydrazine.
References
How to improve regioselectivity in pyrazole synthesis with substituted hydrazines
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on achieving high regioselectivity in the synthesis of pyrazoles using substituted hydrazines. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis and why is controlling their formation important?
A1: In the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines (the Knorr pyrazole synthesis), regioisomers are structural isomers that differ in the position of the substituent on the pyrazole ring's nitrogen atom relative to the substituents derived from the dicarbonyl compound. The reaction can yield two different regioisomers because the initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons of the dicarbonyl compound.[1]
Controlling the formation of a specific regioisomer is critical in drug discovery and development, as different regioisomers can exhibit significantly different pharmacological activities, toxicological profiles, and physicochemical properties.[2]
Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?
A2: The regiochemical outcome is governed by a combination of factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[2]
-
Electronic Effects: The electronic nature of the substituents on both reactants is crucial. Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group towards nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.[1][2]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine's nitrogen atoms and influence the rate of condensation at each carbonyl group.[1]
-
Solvent: The choice of solvent can dramatically impact regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of a single regioisomer compared to conventional solvents like ethanol.[3]
Q3: How can I improve the regioselectivity of my pyrazole synthesis?
A3: If you are observing a mixture of regioisomers, consider the following troubleshooting strategies:
-
Change the Solvent: Switching from a standard solvent like ethanol to a fluorinated alcohol (TFE or HFIP) can dramatically improve regioselectivity.[3] This is often the most effective first step.
-
Modify the Substituents: If possible, altering the substituents on your 1,3-dicarbonyl compound to create greater steric or electronic differentiation between the two carbonyl groups can favor the formation of one regioisomer.
-
Adjust the pH: Depending on the nature of your substituted hydrazine, adjusting the pH of the reaction mixture can influence which nitrogen atom is the more potent nucleophile.
-
Consider Alternative Synthetic Methods: If the Knorr synthesis consistently yields poor regioselectivity for your specific substrates, alternative methods that offer inherent regiocontrol may be more suitable. Examples include syntheses using N-alkylated tosylhydrazones and terminal alkynes or N-arylhydrazones and nitroolefins.[4][5]
Q4: How can I determine the ratio of the regioisomers I have synthesized?
A4: The most common and effective method for determining the regioisomeric ratio is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The chemical shifts of the protons on the pyrazole ring and the substituents will be different for each regioisomer.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring will also differ between the two isomers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to definitively assign the structure of each regioisomer by observing through-space correlations between the N-substituent and the substituents at the 3- and 5-positions of the pyrazole ring.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to separate and quantify the isomers, provided they are sufficiently volatile and thermally stable.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Significant mixture of isomers) | - Inherent similarity in the reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound.- Suboptimal reaction conditions (solvent, pH). | - Change the solvent: Use a fluorinated alcohol such as TFE or HFIP.[3]- Modify the substrate: If feasible, introduce a bulkier or more electron-withdrawing substituent on the dicarbonyl compound to differentiate the carbonyls.- Explore alternative methods: Consider a regioselective synthesis, such as the reaction of N-alkylated tosylhydrazones with terminal alkynes.[4] |
| Low Yield | - Impure starting materials.- Incorrect stoichiometry.- Suboptimal reaction time or temperature.- Formation of stable intermediates that do not cyclize. | - Purify starting materials: Ensure the purity of the 1,3-dicarbonyl and hydrazine.- Optimize stoichiometry: A slight excess (1.1-1.2 equivalents) of the hydrazine can be beneficial.- Monitor the reaction: Use TLC or LC-MS to determine the optimal reaction time.- Adjust conditions: Increase the temperature or add a catalytic amount of acid to promote dehydration of any intermediate pyrazoline.[7] |
| Difficulty in Separating Regioisomers | - Similar polarity of the two isomers. | - Optimize chromatography: Use a different solvent system or a different stationary phase for column chromatography.- Recrystallization: Attempt fractional crystallization from various solvents.- Derivatization: If separation is extremely difficult, consider derivatizing the mixture to create compounds with more distinct physical properties. |
Quantitative Data on Regioselectivity
The following tables summarize the effect of different solvents and substituents on the regioselectivity of pyrazole synthesis.
Table 1: Effect of Solvent on the Regioisomeric Ratio in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine
| Solvent | Temperature (°C) | Regioisomeric Ratio (A:B) | Total Yield (%) |
| Ethanol (EtOH) | Room Temp. | 36:64 | 99 |
| 2,2,2-Trifluoroethanol (TFE) | Room Temp. | 85:15 | 95 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp. | 97:3 | 98 |
Regioisomer A is the 1-methyl-3-(2-furyl)-5-(trifluoromethyl)pyrazole. Regioisomer B is the 1-methyl-5-(2-furyl)-3-(trifluoromethyl)pyrazole.[3]
Table 2: Regioselectivity with Various Substituted Hydrazines and 1,3-Diketones in Different Solvents
| 1,3-Diketone (R¹-CO-CH₂-CO-R²) | Hydrazine (R³-NHNH₂) | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) |
| R¹=Phenyl, R²=CF₃ | R³=Methyl | EtOH | 24:76 | 60 |
| R¹=Phenyl, R²=CF₃ | R³=Methyl | TFE | 75:25 | 70 |
| R¹=Phenyl, R²=CF₃ | R³=Methyl | HFIP | 98:2 | 92 |
| R¹=Phenyl, R²=CF₃ | R³=Phenyl | EtOH | 55:45 | 60 |
| R¹=Phenyl, R²=CF₃ | R³=Phenyl | TFE | 95:5 | 75 |
| R¹=Phenyl, R²=CF₃ | R³=Phenyl | HFIP | >99:1 | 95 |
| R¹=p-Cl-Phenyl, R²=CH₃ | R³=Phenyl | EtOH | 33:67 | 90 |
| R¹=p-Cl-Phenyl, R²=CH₃ | R³=Phenyl | TFE | 80:20 | 85 |
| R¹=p-Cl-Phenyl, R²=CH₃ | R³=Phenyl | HFIP | 90:10 | 93 |
Regioisomer A has the N-R³ group adjacent to the R¹ substituent. Regioisomer B has the N-R³ group adjacent to the R² substituent.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis in Ethanol
This protocol describes a general method for the synthesis of pyrazoles from a 1,3-dicarbonyl compound and a substituted hydrazine in ethanol.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add the substituted hydrazine (1.1 eq) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to promote the reaction.[8]
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to the residue. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: After filtering off the drying agent, concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Improved Regioselectivity using 2,2,2-Trifluoroethanol (TFE)
This protocol is a modification of the Knorr synthesis that employs TFE as the solvent to enhance regioselectivity.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Addition of Hydrazine: Slowly add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress by TLC. Reactions in TFE are often faster than in ethanol.
-
Work-up: Upon completion, remove the TFE under reduced pressure.
-
Purification: The residue can be directly purified by flash column chromatography on silica gel to isolate the major regioisomer.
Protocol 3: Highly Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This method provides excellent regioselectivity, often yielding a single isomer.[4][9]
-
Reaction Setup: To a solution of the N-alkylated tosylhydrazone (1.0 eq) and the terminal alkyne (1.5 eq) in pyridine in a round-bottom flask, add 18-crown-6 (0.1 eq).
-
Addition of Base: Cool the mixture to 0 °C and add potassium tert-butoxide (t-BuOK) (2.0 eq) in portions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel.
Visualizations
Caption: Knorr pyrazole synthesis pathways leading to regioisomers.
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Key factors influencing regioselectivity in pyrazole synthesis.
References
- 1. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 5. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. benchchem.com [benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Pyrazole Formation with Trifluoromethylated Hydrazines
Welcome to the technical support center for the synthesis of trifluoromethylated pyrazoles. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing trifluoromethylated pyrazoles?
A1: The most prevalent methods for synthesizing trifluoromethylated pyrazoles include:
-
Condensation of 1,3-dicarbonyl compounds with functionalized hydrazines: This is a classic and widely used approach.[1][2][3]
-
1,3-dipolar cycloadditions: This method utilizes trifluoromethylated 1,3-dipoles and appropriate dipolarophiles.[1][3]
-
Cyclization of hydrazones: Lewis acid-mediated cyclizations of hydrazones are also employed.[1][3]
-
Sequential (3+2)-cycloaddition and deacylative oxidation: This involves the reaction of fluorinated nitrile imines with chalcones followed by an oxidation step.[1]
Q2: My reaction is resulting in a low yield of the desired trifluoromethylated pyrazole. What are the potential causes and how can I improve it?
A2: Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[2] Potential causes include the instability of the trifluoromethylhydrazine reagent, suboptimal reaction conditions, or competing side reactions.[2][4][5] For instance, trifluoromethylhydrazine has a short solution-state half-life of approximately 6 hours, which can significantly impact yields.[4][5]
To improve your yield, consider the following:
-
Optimize the solvent: The choice of solvent can dramatically affect the reaction outcome. For example, in some reactions, nonpolar solvents like hexane favor the formation of the desired product, while polar solvents like DMSO may lead to different isomers or side products.[1]
-
Select the appropriate acid catalyst: The use of a strong acid, such as TsOH·H₂O, in a solvent like dichloromethane (DCM) can be critical for suppressing the formation of undesired des-CF₃ side products.[4]
-
Control the reaction temperature: Increasing the temperature can sometimes drive the reaction to completion and improve yields, but it can also lead to the decomposition of unstable intermediates.[1] Careful temperature control is therefore essential.
-
Use an excess of one reagent: Using a slight excess of the 1,3-dicarbonyl substrate (e.g., 1.2 equivalents) can help drive the reaction forward.[5]
Q3: I am observing a significant amount of a side product that appears to be the pyrazole without the trifluoromethyl group (des-CF₃ pyrazole). Why is this happening and how can I prevent it?
A3: The formation of des-CF₃ pyrazoles is a known side reaction and is primarily due to the instability of trifluoromethylhydrazine and related intermediates.[4][5] These intermediates can decompose, leading to the formation of hydrazine, which then reacts to form the non-trifluoromethylated pyrazole.
To minimize the formation of this side product, the following strategies have proven effective:
-
Careful selection of acid and solvent: Using a strong acid like TsOH·H₂O in DCM has been shown to suppress the formation of des-CF₃ pyrazoles.[4]
-
In situ generation of trifluoromethylhydrazine: Generating trifluoromethylhydrazine in the reaction mixture from a more stable precursor, such as di-Boc trifluoromethylhydrazine, can be a successful strategy.[4][5] This ensures that the concentration of the unstable free hydrazine is kept low throughout the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Instability of trifluoromethylhydrazine.[4][5] | Generate trifluoromethylhydrazine in situ from a stable precursor like di-Boc trifluoromethylhydrazine.[4][5] Optimize reaction time to account for the reagent's half-life. |
| Suboptimal reaction conditions.[2] | Screen different solvents (e.g., DCM, hexane, DMSO), acid catalysts (e.g., TsOH·H₂O), and temperatures.[1][4] | |
| Formation of des-CF₃ side product | Decomposition of trifluoromethylhydrazine or its intermediates.[4][5] | Use a strong acid catalyst (e.g., 5 equivalents of TsOH·H₂O) in DCM to stabilize the intermediates.[4][5] |
| Formation of regioisomers | Lack of regioselectivity in the cyclization step.[6] | The choice of solvent can dramatically influence regioselectivity. For the reaction of trifluoroacetylated acetylenes with hydrazines, highly polar protic solvents like hexafluoroisopropanol favor 3-CF₃-pyrazoles, while polar aprotic solvents like DMSO favor 5-CF₃-pyrazoles.[6] |
| Difficult product purification | Presence of unreacted starting materials or side products. | Optimize the stoichiometry of reactants to ensure complete conversion of the limiting reagent.[5] Employ appropriate chromatographic techniques for purification. |
Experimental Protocols
General Procedure for the Synthesis of N-Trifluoromethyl Pyrazoles via In Situ Generation of Trifluoromethylhydrazine [5]
This protocol describes the one-pot synthesis of N-trifluoromethyl pyrazoles from di-Boc trifluoromethylhydrazine and a 1,3-dicarbonyl compound.
Materials:
-
di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (di-Boc-CF₃-hydrazine)
-
1,3-dicarbonyl substrate (e.g., diketone, dialdehyde, ketoester)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
Procedure:
-
To a solution of di-Boc-CF₃-hydrazine (1.0 equiv) and the 1,3-dicarbonyl substrate (1.2 equiv) in DCM (e.g., 5 mL per 500 mg of di-Boc-CF₃-hydrazine), add TsOH·H₂O (5.0 equiv).
-
Stir the mixture at a controlled temperature (e.g., 20-40 °C) for 12 hours.
-
Monitor the reaction progress by LCMS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Dilute the mixture with water and extract with DCM (3 x 5 mL). For pyridyl substituted pyrazoles, use acetonitrile/brine for extraction.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-trifluoromethyl pyrazole.
Data Presentation
Table 1: Optimization of Reaction Conditions for Pyrazole Formation
| Entry | Solvent | Acid Catalyst (equiv.) | Temperature (°C) | Yield of N-CF₃ Pyrazole (%) | Yield of des-CF₃ Pyrazole (%) |
| 1 | DCM | TsOH·H₂O (5) | 40 | 74 | <5 |
| 2 | Hexane | TsOH·H₂O (5) | 60 | 54 | 15 |
| 3 | MeCN | TsOH·H₂O (5) | 80 | 35 | 25 |
| 4 | DMSO | TsOH·H₂O (5) | 100 | Traces | >50 |
Data is representative and compiled from trends observed in the literature.[1][4]
Visualizations
Caption: Experimental workflow for the synthesis of N-trifluoromethyl pyrazoles.
Caption: Troubleshooting logic for pyrazole synthesis with trifluoromethylated hydrazines.
References
- 1. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Pyrazole Derivatives from (3-(Trifluoromethyl)benzyl)hydrazine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of pyrazole derivatives synthesized from reactions involving (3-(trifluoromethyl)benzyl)hydrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for pyrazole derivatives synthesized using (3-(trifluoromethyl)benzyl)hydrazine?
A1: The two primary methods for purifying pyrazole derivatives are recrystallization and column chromatography.[1][2] The choice between them depends on the nature of the impurities, the quantity of the material, and the desired final purity. For many pyrazole compounds, recrystallization is a cost-effective and scalable method to obtain highly pure crystalline material.[1] Column chromatography is employed when recrystallization is ineffective, particularly for separating compounds with similar solubility profiles or for removing minor impurities to achieve very high purity.[3][4]
Q2: How do I select an appropriate solvent system for the recrystallization of my pyrazole derivative?
A2: The ideal recrystallization solvent is one in which your target pyrazole derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] For pyrazole derivatives, common single solvents include ethanol, methanol, isopropanol, ethyl acetate, and acetone.[1][5] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also highly effective.[1][5] To select a solvent, start by testing the solubility of a small amount of your crude product in various solvents. A good starting point is to dissolve the compound in a "good" solvent (e.g., a polar one like ethanol) at an elevated temperature and then add a "poor" solvent (e.g., a non-polar one like water or hexane) dropwise until turbidity appears, followed by slow cooling.[1]
Q3: I'm having trouble with my column chromatography. What are some common issues and how can I resolve them?
A3: Common issues in column chromatography of pyrazole derivatives include poor separation, compound degradation on the silica gel, and low recovery. To address these:
-
Poor Separation: Optimize the eluent system. A typical starting point for pyrazole derivatives is a hexane/ethyl acetate mixture.[4][6] You can gradually increase the polarity by increasing the proportion of ethyl acetate. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.[7]
-
Compound Degradation: Pyrazoles can sometimes be sensitive to the acidic nature of standard silica gel. If you observe streaking on your TLC or low recovery, consider deactivating the silica gel with a base like triethylamine or by using alumina as the stationary phase.[5]
-
Low Recovery: Your compound might be too strongly adsorbed to the silica. This can be mitigated by using a more polar eluent or by deactivating the silica gel as mentioned above.[5]
Q4: My purified pyrazole derivative shows the presence of regioisomers. How can I separate them?
A4: The separation of regioisomers can be challenging but is often achievable through careful purification. Fractional recrystallization can be effective if the isomers have different solubilities in a particular solvent system.[1] This may require multiple recrystallization steps. Alternatively, preparative high-performance liquid chromatography (HPLC) or careful column chromatography with a shallow gradient of a well-chosen eluent system can provide good separation.[8]
Q5: How can I remove colored impurities from my pyrazole product?
A5: Colored impurities can often be removed during recrystallization by treating the hot solution with a small amount of activated charcoal before filtering.[1] The charcoal adsorbs the colored impurities. However, use charcoal sparingly as it can also adsorb some of your desired product, potentially reducing the yield.[1]
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Troubleshooting Action |
| Low recovery after recrystallization | The compound is too soluble in the recrystallization solvent at low temperatures. | Choose a solvent in which the compound has lower solubility at room temperature or use a mixed solvent system to decrease solubility. Ensure the solution is thoroughly cooled to maximize precipitation.[1] |
| Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to dissolve the crude product.[1] | |
| Low recovery after column chromatography | The compound is irreversibly adsorbed onto the silica gel. | Deactivate the silica gel with triethylamine or use a different stationary phase like alumina.[5] |
| The eluent is not polar enough to elute the compound. | Gradually increase the polarity of the eluent system. |
Product is Not Pure After Purification
| Symptom | Possible Cause | Troubleshooting Action |
| Persistent impurities after recrystallization | Impurities have similar solubility to the product. | Try a different recrystallization solvent or a mixed solvent system. If this fails, column chromatography is recommended. |
| Co-eluting impurities in column chromatography | The eluent system is not providing adequate separation. | Optimize the eluent system using TLC with different solvent mixtures. A shallower gradient during elution may also improve separation. |
| Presence of starting materials | The reaction did not go to completion. | Monitor the reaction progress using TLC to ensure all starting material is consumed.[7] If necessary, adjust reaction time or temperature. |
Data Presentation
Table 1: Common Solvents for Purification of Pyrazole Derivatives
| Purification Method | Solvent/Solvent System | Typical Use Case | Reference |
| Recrystallization | Ethanol, Methanol, Isopropanol | For moderately polar pyrazole derivatives. | [1][5] |
| Ethyl Acetate | Good for a wide range of polarities. | [1] | |
| Hexane/Ethyl Acetate | Mixed solvent system for fine-tuning solubility. | [1] | |
| Ethanol/Water | For more polar pyrazole derivatives. | [1][5] | |
| Column Chromatography | Hexane/Ethyl Acetate | A versatile eluent system for many pyrazole derivatives. | [4][6] |
| Dichloromethane/Methanol | For more polar pyrazole derivatives. |
Note: The optimal solvent system is highly dependent on the specific substituents of the pyrazole derivative and should be determined experimentally.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude pyrazole derivative. Add a minimal amount of the chosen hot solvent (or the "good" solvent of a mixed pair) to just dissolve the solid.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1] If using a mixed solvent system, add the "poor" solvent dropwise to the hot filtrate until it becomes cloudy, then allow it to cool as described.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: General Column Chromatography Procedure
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and well-packed bed.
-
Sample Loading: Dissolve the crude pyrazole derivative in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column bed.
-
Elution: Begin eluting with the starting solvent system (e.g., hexane/ethyl acetate). Gradually increase the polarity of the eluent as the chromatography progresses to elute compounds with higher affinity for the silica gel.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyrazole derivative.
Mandatory Visualizations
Caption: Workflow for the purification of pyrazole derivatives.
Caption: Troubleshooting low yields in pyrazole purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Work-up procedure for reactions involving hydrazine dihydrochloride salts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the work-up of reactions involving hydrazine dihydrochloride salts.
Frequently Asked Questions (FAQs)
Q1: What is hydrazine dihydrochloride and what are its key properties?
A1: Hydrazine dihydrochloride (N₂H₄·2HCl) is the salt formed from hydrazine and two equivalents of hydrochloric acid.[1] It is a white, crystalline, hygroscopic powder.[2] A key characteristic is its high solubility in water and slight solubility in alcohols.[2][3] In its solid state, it exists as an ionic salt composed of the hydrazinium dication ([H₃N-NH₃]²⁺) and two chloride anions (Cl⁻).[4]
Q2: What are the primary safety concerns when working with hydrazine dihydrochloride?
A2: Hydrazine dihydrochloride is a hazardous chemical and must be handled with care. Key safety concerns include:
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[5]
-
Skin Sensitization: It may cause an allergic skin reaction.[8]
-
Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[8]
Always work in a chemical fume hood, wear appropriate personal protective equipment (PPE) including gloves, lab coat, and safety goggles, and avoid dust formation.[5][6][8] Facilities should be equipped with an eyewash station and a safety shower.[6]
Q3: Why is hydrazine dihydrochloride used instead of hydrazine hydrate?
A3: Hydrazine dihydrochloride is often preferred because it is a stable, non-explosive solid, making it safer and easier to handle and store compared to the volatile and potentially explosive liquid hydrazine or its hydrate.[9] The salt form allows for more precise measurement by weight.
Q4: How should I store hydrazine dihydrochloride?
A4: Store hydrazine dihydrochloride in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] It should be kept away from incompatible substances like strong bases, oxidizing agents, and most common metals.[10] Due to its hygroscopic nature, protection from moisture is important.[2][11]
Troubleshooting Guide
Problem 1: My reaction requires free hydrazine, but I am using the dihydrochloride salt. How do I neutralize it?
This is a common first step. The goal is to deprotonate the hydrazinium dication to generate the free hydrazine base in situ or as a separate step. The choice of base is critical and depends on your reaction conditions.
-
Solution A: Using a Mild Inorganic Base. For many reactions, adding two equivalents of a mild base directly to the reaction mixture is effective. Common choices include sodium acetate or sodium bicarbonate.[12] These are often preferred as they are less likely to cause side reactions compared to stronger bases.
-
Solution B: Using an Organic Base. Triethylamine (TEA) is another common option, particularly in organic solvents.[12] Add two equivalents to neutralize the hydrochloride.
-
Solution C: Pre-treatment with a Strong Base. If your reaction is sensitive to the salts formed during neutralization (e.g., sodium chloride), you can generate a solution of free hydrazine beforehand. This involves reacting the dihydrochloride salt with a strong base like sodium hydroxide (NaOH) and using the resulting hydrazine solution.[9][13] This method requires careful handling of the liberated free hydrazine.
| Neutralization Agent | Equivalents Needed | Key Considerations | Citations |
| Sodium Acetate (NaOAc) | 2 | Good, mild option. Can be added directly to the reaction. | [12] |
| Sodium Bicarbonate (NaHCO₃) | 2 | Mild base, generates CO₂ gas. Ensure proper venting. | [12] |
| Triethylamine (Et₃N) | 2 | Soluble in organic solvents. The resulting triethylammonium chloride salt may need to be filtered off. | [12] |
| Sodium Hydroxide (NaOH) | 2 | Strong base. Used to generate free hydrazine, which is more hazardous. | [9][13] |
Problem 2: My reaction is complete. How do I quench and remove excess hydrazine?
Excess hydrazine must be safely neutralized before disposal and to simplify product purification.
-
Solution A: Acidification and Extraction. If your product is soluble in organic solvents and stable to acid, dilute the reaction mixture with water and an appropriate organic solvent (e.g., ethyl acetate, DCM). Carefully acidify the aqueous layer. The excess hydrazine will be protonated and remain in the aqueous phase, allowing you to separate your product in the organic layer.
-
Solution B: Oxidative Quenching. Excess hydrazine can be destroyed by oxidation. This should be done carefully in a fume hood with good ventilation. Dilute the reaction mixture with water, as these reactions can be exothermic.[14] Add a dilute aqueous solution of an oxidizing agent like sodium hypochlorite (bleach) or calcium hypochlorite until the hydrazine is consumed.[9][14][15]
-
Solution C: Azeotropic Removal. For some applications, excess hydrazine hydrate can be removed by azeotropic distillation with a solvent like xylene.[16] This should only be performed if your product is thermally stable and with extreme caution due to the hazards of hydrazine vapor.
Problem 3: My product and the hydrazine salts are both water-soluble. How do I isolate my product?
This is a common challenge due to the high water solubility of hydrazine dihydrochloride and its neutralization byproducts.
-
Solution A: Extraction with Different Solvents. First, neutralize any excess acid. Then, perform multiple extractions with an organic solvent in which your product has at least some solubility. Solvents like chloroform or repeated extractions with ethyl acetate may be effective.
-
Solution B: Chromatography. If extraction is ineffective, column chromatography is a viable alternative.[17] You may need to use a polar stationary phase (like silica gel) and a polar eluent system to effectively separate your polar product from the highly polar salts.
-
Solution C: Recrystallization/Precipitation. It may be possible to precipitate your product by changing the solvent system. For example, if your product is less soluble in a solvent like ethanol or isopropanol than the hydrazine salts, adding this as an anti-solvent to a concentrated aqueous solution of your crude product could induce crystallization. Recrystallization from a suitable solvent system is also a powerful purification technique.[10]
Experimental Protocols & Workflows
Protocol 1: General Neutralization and Reaction Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add hydrazine dihydrochloride (1.0 eq) and the appropriate solvent.
-
Cooling: Cool the suspension in an ice bath (0 °C).
-
Base Addition: Slowly add the chosen base (2.0-2.2 eq). For example, add solid sodium acetate in portions or triethylamine dropwise.
-
Stirring: Allow the mixture to stir at 0 °C for 15-30 minutes.
-
Reagent Addition: Add your primary reactant to the mixture.
-
Reaction: Allow the reaction to warm to the desired temperature and proceed for the required time.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
Protocol 2: Oxidative Quenching of Excess Hydrazine
! CAUTION: Perform this procedure in a well-ventilated fume hood. The reaction can be exothermic and may release gas. !
-
Cooling: After the reaction is complete, cool the reaction vessel in an ice-water bath.
-
Dilution: Slowly add a significant volume of cold water to dilute the reaction mixture. A 5% or lower concentration of hydrazine is recommended for treatment.[14]
-
Quenching: Prepare a dilute (e.g., 5-10%) aqueous solution of sodium hypochlorite (bleach) or calcium hypochlorite.[15]
-
Slow Addition: Add the hypochlorite solution dropwise to the cold, stirred reaction mixture. Monitor for any temperature increase or gas evolution. Maintain the temperature below 20 °C.
-
Testing for Completion: After the addition is complete, stir for an additional 30 minutes. Test for the presence of residual hydrazine using an appropriate method (e.g., potassium iodide starch paper for excess oxidant, or specific hydrazine test strips).
-
Work-up: Once the excess hydrazine is quenched, proceed with the standard work-up procedure (e.g., extraction).
Visualization of Workflows
References
- 1. quora.com [quora.com]
- 2. Hydrazine dihydrochloride [dlntchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Hydrazine dihydrochloride | 5341-61-7 | Benchchem [benchchem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Hydrazine Hydrochloride|High-Purity Reagent [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Hydrazine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 10. Hydrazine dihydrochloride | 5341-61-7 [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. arxada.com [arxada.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Reactions of (3-(Trifluoromethyl)benzyl)hydrazine with Enones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of pyrazolines from (3-(Trifluoromethyl)benzyl)hydrazine and enones.
Frequently Asked Questions (FAQs)
Q1: What are the expected main reaction pathways when reacting (3-(Trifluoromethyl)benzyl)hydrazine with an enone?
A1: The reaction of (3-(Trifluoromethyl)benzyl)hydrazine with an α,β-unsaturated ketone (enone) typically proceeds through one of two primary mechanistic pathways to form the corresponding pyrazoline derivative:
-
Michael Addition followed by Cyclization: The hydrazine can act as a nucleophile and undergo a Michael (conjugate) addition to the β-carbon of the enone. This is often followed by an intramolecular cyclization with the ketone carbonyl group and subsequent dehydration to yield the pyrazoline ring.[1][2][3][4]
-
Hydrazone Formation followed by Cyclization: Alternatively, the hydrazine can first condense with the carbonyl group of the enone to form a hydrazone intermediate. This intermediate then undergoes an intramolecular cyclization to form the pyrazoline.[5][6]
The predominant pathway can be influenced by reaction conditions such as the solvent, temperature, and the presence of acid or base catalysts.
Q2: How does the trifluoromethyl group on the benzyl moiety affect the reaction?
A2: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group.[7] Its presence on the benzyl ring of the hydrazine is expected to decrease the nucleophilicity of the hydrazine nitrogens. This can lead to slower reaction rates compared to unsubstituted benzylhydrazine. The reduced nucleophilicity might also influence the competition between the Michael addition and hydrazone formation pathways.
Q3: I am observing a mixture of regioisomers in my reaction. What causes this and how can it be controlled?
A3: The formation of regioisomers is a common issue in pyrazoline synthesis when using unsymmetrical enones. (3-(Trifluoromethyl)benzyl)hydrazine has two non-equivalent nitrogen atoms, and either can initiate the reaction, leading to two possible regioisomeric products. The regioselectivity is influenced by both steric and electronic factors of the reactants, as well as the reaction conditions.[8] To control regioselectivity, consider the following:
-
Catalyst: The use of acid or base catalysts can favor the formation of one regioisomer over the other.
-
Solvent: The polarity of the solvent can influence the reaction pathway and, consequently, the regiochemical outcome.
-
Temperature: Varying the reaction temperature can also affect the selectivity.
Systematic screening of these parameters is often necessary to optimize the formation of the desired regioisomer.
Troubleshooting Guides
Problem 1: Low or no yield of the desired pyrazoline product.
| Possible Cause | Troubleshooting Steps |
| Reduced Nucleophilicity of Hydrazine | The electron-withdrawing trifluoromethyl group decreases the hydrazine's reactivity. Compensate by using higher temperatures, longer reaction times, or a catalyst. Microwave-assisted synthesis can also be effective in driving the reaction to completion.[9] |
| Unfavorable Reaction Conditions | The choice of solvent and catalyst is crucial. Experiment with both acidic (e.g., acetic acid, p-toluenesulfonic acid) and basic (e.g., piperidine, sodium hydroxide) catalysts. Solvents such as ethanol, methanol, or acetic acid are commonly used.[10][11][12] |
| Formation of Stable Intermediates | A stable hydrazone or Michael adduct may form that is slow to cyclize. Try adding a dehydrating agent (e.g., molecular sieves) if hydrazone formation is suspected, or adjust the pH to promote cyclization of the Michael adduct. |
| Poor Quality Starting Materials | Ensure the purity of both the (3-(Trifluoromethyl)benzyl)hydrazine and the enone. Impurities can lead to side reactions and lower yields. |
Problem 2: Formation of unexpected side products.
| Side Product | Identification | Mitigation Strategies |
| Corresponding Pyrazole | Characterized by an aromatic pyrazole ring, which can be identified by ¹H NMR (absence of pyrazoline CH₂ and CH signals) and mass spectrometry (M-2 mass units compared to the pyrazoline). | Pyrazolines can be oxidized to pyrazoles, sometimes even under the reaction conditions, especially at elevated temperatures or in the presence of air.[13] To avoid this, run the reaction under an inert atmosphere (e.g., nitrogen or argon) and at the lowest effective temperature. |
| Azine | Formed from the reaction of the initial hydrazone with another molecule of the enone. Azines have a C=N-N=C linkage and can be identified by spectroscopic methods. | Use a slight excess of the hydrazine to favor the formation of the hydrazone and pyrazoline over the azine. |
| Hydrazone | If the cyclization step is slow, the hydrazone intermediate may be isolated. It can be identified by the presence of a C=N bond in the IR and NMR spectra. | Promote cyclization by adding an acid or base catalyst, increasing the temperature, or changing to a more polar solvent. |
| Michael Adduct | The uncyclized product of conjugate addition. Its structure can be confirmed by NMR, which will show the benzylhydrazine moiety attached to the β-carbon of the original enone structure. | Adjusting the pH or temperature can facilitate the intramolecular cyclization. |
Experimental Protocols
General Protocol for the Synthesis of Pyrazolines
This protocol describes a general method for the synthesis of pyrazolines from (3-(Trifluoromethyl)benzyl)hydrazine and an enone under acidic catalysis.
Materials:
-
(3-(Trifluoromethyl)benzyl)hydrazine
-
Substituted enone (e.g., chalcone)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the enone (1.0 mmol) and (3-(Trifluoromethyl)benzyl)hydrazine (1.1 mmol) in ethanol (10-20 mL).
-
Add a catalytic amount of glacial acetic acid (3-5 drops).
-
Heat the reaction mixture to reflux (typically 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure pyrazoline product.[14]
Data Presentation
The following table provides a hypothetical summary of how reaction conditions can affect the yield of the desired pyrazoline and the formation of a common side product, the corresponding pyrazole.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Pyrazoline Yield (%) | Pyrazole Yield (%) |
| 1 | Acetic Acid | Ethanol | 78 | 6 | 75 | 5 |
| 2 | Piperidine | Ethanol | 78 | 8 | 60 | <2 |
| 3 | Acetic Acid | Toluene | 110 | 4 | 65 | 15 |
| 4 | None | Ethanol | 78 | 24 | 40 | <2 |
Note: This data is illustrative and actual results will vary depending on the specific enone used.
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of pyrazoline formation from the reactions of substituted hydrazines and Mannich bases - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. C–H Trifluoromethylthiolation of aldehyde hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazoline synthesis [organic-chemistry.org]
- 10. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jocpr.com [jocpr.com]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Pyrazole Synthesis
Welcome to our dedicated technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to regioselectivity. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, particularly from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly varied biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, pure regioisomer is often essential.[1]
Q2: My reaction is producing a mixture of regioisomers. How does the choice of solvent affect the regioselectivity?
A2: The solvent plays a crucial role in determining the regioselectivity of pyrazole synthesis by influencing the reaction mechanism. Key solvent properties to consider are polarity, proticity (hydrogen bond donating ability), and the ability to stabilize intermediates. For instance, protic solvents can favor the formation of one regioisomer, while aprotic solvents may lead to the other as the major product.[2] Highly polar, hydrogen-bond-donating fluorinated alcohols have been shown to dramatically increase regioselectivity in favor of a specific isomer compared to conventional solvents like ethanol.[3][4]
Q3: I am observing low or no regioselectivity in my reaction. What are the common causes and how can I improve it?
A3: The formation of regioisomeric mixtures, sometimes in a nearly 1:1 ratio, is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds where the two carbonyl groups have similar steric and electronic environments.[1][4][5] Conventional reaction conditions, such as using ethanol as a solvent at room temperature, can result in equimolar mixtures of regioisomers.[6] To improve regioselectivity, a primary strategy is to change the solvent. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been demonstrated to significantly enhance the formation of a single regioisomer.[3]
Q4: Are there specific solvents that are highly recommended for improving regioselectivity?
A4: Yes, fluorinated alcohols are highly recommended. Studies have shown that replacing ethanol with 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[3] For example, in the reaction of a 1,3-diketone with methylhydrazine, switching the solvent from ethanol to TFE improved the regioisomeric ratio from a mixture to 85:15, and using HFIP further improved it to 97:3 in favor of the desired isomer.[3] The unique properties of these solvents, including their ability to form strong hydrogen bonds and stabilize intermediates, are thought to be responsible for this enhanced selectivity.[3]
Q5: What about "green" or solvent-free approaches? Can they influence regioselectivity?
A5: Green chemistry approaches are increasingly being explored for pyrazole synthesis. Deep Eutectic Solvents (DESs) are highlighted as biodegradable, low-toxicity options that can accelerate reaction rates and improve selectivity.[7] Additionally, solvent-free reactions, often facilitated by a catalyst, have gained attention.[8][9] These methods offer benefits like faster reaction rates, reduced energy usage, and easier product separation.[8][9] While the primary focus is often on sustainability and efficiency, these conditions can also influence the reaction pathway and thus the regiochemical outcome.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during pyrazole synthesis, with a focus on controlling regioisomer formation.
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
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Problem : The substituents on your unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties, and the solvent used (e.g., ethanol) does not effectively differentiate between the two potential sites of initial nucleophilic attack by the hydrazine.[1][6]
-
Solution :
-
Change the Solvent : This is the most direct approach. Replace the conventional solvent with a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3][4] These solvents can significantly alter the reaction pathway to favor one regioisomer.
-
Adjust pH : In some cases, particularly with arylhydrazines, adjusting the pH can influence the site of attack. Acidic conditions may favor one isomer, while neutral conditions may favor the other.[4][6]
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem : The inherent electronic and steric properties of your starting materials, combined with the current reaction conditions (solvent, temperature), favor the formation of the unwanted isomer.[1]
-
Solution :
-
Systematic Solvent Screening : Test a range of solvents with different properties. Compare a standard protic solvent (e.g., ethanol) with an aprotic solvent (e.g., N,N-dimethylacetamide) and a fluorinated alcohol (e.g., TFE or HFIP).[2][6] The relative yields of the two isomers will likely change, indicating which type of solvent favors your desired product.
-
Temperature Control : The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the regioisomeric ratio.[1] Experiment with running the reaction at a lower or higher temperature.
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem : A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.[1]
-
Solution :
-
Chromatography : Flash column chromatography on silica gel is the most common method for separating regioisomers.
-
TLC Analysis : Before running a column, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]
-
Data Presentation
The following table summarizes quantitative data on the effect of different solvents on the regioselectivity of pyrazole synthesis from a representative reaction between a 1,3-diketone and methylhydrazine.
| Solvent | Temperature | Regioisomeric Ratio (A:B) | Reference |
| Ethanol (EtOH) | Room Temp. | Low Selectivity (Mixture) | [3] |
| 2,2,2-Trifluoroethanol (TFE) | Room Temp. | 85:15 | [3] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp. | 97:3 | [3] |
| N,N-Dimethylacetamide (DMAc) + Acid | Room Temp. | 98:2 | [6] |
Note: Regioisomer A refers to the 3-trifluoromethyl derivative and B to the 5-trifluoromethyl derivative as described in the cited literature. Ratios are substrate-dependent and this table illustrates a general trend.
Experimental Protocols
Protocol 1: General Procedure for Pyrazole Synthesis in 2,2,2-Trifluoroethanol (TFE) for Improved Regioselectivity
-
Materials :
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure :
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.[1]
-
Add the substituted hydrazine dropwise to the solution at room temperature.[1]
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring its progress by TLC.[1]
-
Once the starting material is consumed, cool the reaction to room temperature.[1]
-
Remove the TFE under reduced pressure.[1]
-
Perform an aqueous work-up by diluting the residue with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]
-
Protocol 2: General Procedure for Pyrazole Synthesis in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) for High Regioselectivity
-
Materials :
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
-
Procedure :
-
In a suitable reaction vessel, dissolve the 1,3-diketone in HFIP at room temperature.
-
Add the substituted hydrazine to the solution.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed. The reaction in HFIP is often rapid.[3]
-
Upon completion, remove the HFIP solvent under reduced pressure.
-
Work up the reaction mixture using a standard aqueous extraction procedure with an organic solvent like ethyl acetate.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the residue by flash chromatography on silica gel to obtain the highly pure desired regioisomer.[3]
-
Visualizations
Caption: Workflow for optimizing pyrazole synthesis regioselectivity.
Caption: Solvent properties influencing pyrazole regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Deprotonation of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride
This guide provides technical information and troubleshooting advice for the selection of a suitable base for the deprotonation of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is selecting the right base for the deprotonation of this compound critical?
A1: Selecting the appropriate base is crucial for several reasons:
-
Complete Deprotonation: A sufficiently strong base is required to remove both acidic protons from the dihydrochloride salt to generate the free hydrazine.
-
Side Reactions: The trifluoromethyl (CF₃) group, while generally stable, can be susceptible to hydrolysis to a carboxylic acid under harsh basic conditions.[1][2] An excessively strong base or harsh reaction conditions (e.g., high temperature) could lead to the degradation of the starting material.
-
Reaction Compatibility: The chosen base and its conjugate acid should not interfere with subsequent reaction steps.
-
Work-up and Purification: The choice of base can impact the ease of purification of the resulting free hydrazine.
Q2: What are the approximate pKa values of the acidic protons in this compound?
The 3-(trifluoromethyl)benzyl group is electron-withdrawing due to the trifluoromethyl substituent.[5][6][7] Electron-withdrawing groups increase the acidity (lower the pKa) of conjugate acids of amines.[8][9] Therefore, the pKa of the benzyl-substituted ammonium proton in our molecule is expected to be slightly lower than that of the unsubstituted benzylammonium ion (pKa ≈ 9.34)[10] and likely lower than that of the hydrazinium ion.
Estimated pKa Values:
-
pKa₁ (-NH₃⁺): Likely in the range of 7-8.
-
pKa₂ (-NH₂⁺-): Significantly lower, estimated to be < 5.
Q3: Which bases are suitable for the deprotonation of this compound?
A3: To effectively deprotonate an acid, the chosen base should have a conjugate acid with a pKa value that is at least 2-3 units higher than the pKa of the acid being deprotonated. Given the estimated pKa values, a moderately strong base is required.
Recommended Bases:
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃) and bicarbonates (e.g., NaHCO₃) are often suitable for neutralizing the first, more acidic proton. For complete deprotonation to the free base, stronger inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) might be necessary, but should be used with caution due to the potential for trifluoromethyl group hydrolysis.
-
Organic Bases: Tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Their conjugate acids have pKa values around 10-11, making them suitable for deprotonating both ammonium protons. Amidine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are stronger and can also be used if needed, but again, caution regarding side reactions is advised.
Q4: How can I avoid the hydrolysis of the trifluoromethyl group?
A4: To minimize the risk of trifluoromethyl group hydrolysis:
-
Use the Mildest Base Possible: Start with weaker bases like sodium bicarbonate or triethylamine before resorting to stronger bases like NaOH or DBU.
-
Control the Temperature: Perform the deprotonation at low temperatures (e.g., 0 °C) to reduce the rate of potential side reactions.
-
Limit Reaction Time: Monitor the reaction progress and work it up as soon as the deprotonation is complete.
-
Stoichiometry: Use a carefully measured amount of base (typically 2.0-2.2 equivalents) to avoid a large excess of base in the reaction mixture.
Q5: My deprotonation seems incomplete. What should I do?
A5: If you observe incomplete deprotonation (e.g., by NMR or TLC analysis), consider the following:
-
Insufficient Base: Ensure you have added at least two full equivalents of the base.
-
Base Strength: The base you have chosen may not be strong enough. Consider moving to a stronger base from the recommended list (e.g., from NaHCO₃ to K₂CO₃, or from TEA to DBU).
-
Solubility Issues: The dihydrochloride salt or the base may not be fully soluble in the chosen solvent, limiting the reaction rate. Consider using a co-solvent or a different solvent system.
-
Reaction Time/Temperature: The reaction may be slow at low temperatures. Allow for a longer reaction time or consider a modest increase in temperature while carefully monitoring for side product formation.
Data Presentation
| Compound/Functional Group | pKa Value (approximate) | Reference/Comment |
| Hydrazinium ion ([H₂NNH₃]⁺) | 8.1 | [3][4] |
| Diprotonated Hydrazine ([H₃NNH₃]²⁺) | < 0 | Estimated |
| Benzylammonium ion | 9.34 | [10] |
| This compound (pKa₁) | 7-8 | Estimated |
| **(3-(Trifluoromethyl)benzyl)hydrazine monohydrochloride (pKa₂) ** | < 5 | Estimated |
| Triethylammonium ion | 10.75 | Conjugate acid of Triethylamine |
| Diisopropylethylammonium ion | 11.0 | Conjugate acid of DIPEA |
| Carbonic acid | 6.35 | Conjugate acid of Bicarbonate |
| Bicarbonate | 10.33 | Conjugate acid of Carbonate |
| Water | 15.7 | Conjugate acid of Hydroxide |
Experimental Protocols
General Protocol for the Deprotonation of this compound:
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane, methanol, or water) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Slowly add a solution or slurry of the chosen base (2.0-2.2 eq.) in the same solvent to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C or allow it to warm to room temperature. Monitor the progress of the deprotonation by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until the starting material is fully consumed.
-
Work-up:
-
For water-soluble bases (e.g., NaHCO₃, K₂CO₃, NaOH): If the product is organic-soluble, quench the reaction with water and extract the free hydrazine with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
For organic-soluble bases (e.g., TEA, DIPEA): The resulting ammonium salt may precipitate and can be removed by filtration. Alternatively, the reaction mixture can be washed with water to remove the salt. Dry the organic layer and concentrate as described above.
-
-
Purification: The crude free hydrazine can be used directly in the next step or purified further by column chromatography or distillation if necessary.
Visualization
Caption: Workflow for selecting a suitable base for deprotonation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Hydrazine - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. homework.study.com [homework.study.com]
- 6. youtube.com [youtube.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Monitoring (3-(Trifluoromethyl)benzyl)hydrazine Condensations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for monitoring the reaction progress of condensations involving (3-(Trifluoromethyl)benzyl)hydrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for monitoring the progress of a (3-(Trifluoromethyl)benzyl)hydrazine condensation reaction?
A1: Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring the progress of these reactions.[1] It allows for the direct visualization of the consumption of the starting materials (aldehyde or ketone) and the formation of the hydrazone product.[2] For more quantitative and sensitive analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction directly in the reaction tube if the solvent is suitable.[5][6]
Q2: How can I confirm the identity and purity of the final hydrazone product?
A2: A combination of spectroscopic techniques is recommended for unambiguous structure confirmation and purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural elucidation. Look for the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new imine proton (-CH=N-) signal.[7][8] In the ¹³C NMR, the carbonyl carbon signal will be replaced by an imine carbon signal (typically 140-160 ppm).[6]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized hydrazone.[6]
-
Infrared (IR) Spectroscopy: Look for the disappearance of the C=O stretching band of the starting carbonyl compound and the appearance of a C=N stretching band (around 1600-1650 cm⁻¹) for the hydrazone product.[8]
Q3: What are the typical side reactions to be aware of during this condensation?
A3: The most common side reaction is the formation of an azine.[1] This occurs when the newly formed hydrazone reacts with a second molecule of the aldehyde or ketone starting material.[1] This is more prevalent if the hydrazine is not used in a sufficient excess. Another potential issue is the hydrolysis of the hydrazone product back to the starting materials, especially if excess water is present.[1]
Q4: What are the optimal reaction conditions for this type of condensation?
A4: Hydrazone formation is generally acid-catalyzed.[1] A mildly acidic pH, typically between 4 and 6, is often optimal.[1] This is because the acid protonates the carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack by the hydrazine.[1] However, a highly acidic medium can protonate the hydrazine, rendering it non-nucleophilic and halting the reaction.[1] A catalytic amount of an acid like glacial acetic acid is commonly added.[1] Reactions are often run at room temperature or with gentle heating.[1]
Troubleshooting Guide
Problem: The reaction appears incomplete on the TLC plate (starting material spot persists).
-
Potential Cause 1: Insufficient Reaction Time or Temperature.
-
Potential Cause 2: Incorrect pH.
-
Potential Cause 3: Insufficient Reagent.
-
Recommended Solution: Ensure that at least a stoichiometric equivalent of (3-(Trifluoromethyl)benzyl)hydrazine is used. Using a slight excess (1.1 to 1.2 equivalents) can help drive the reaction to completion.[1]
-
Problem: Multiple new spots are observed on the TLC plate.
-
Potential Cause: Formation of Side Products.
Problem: The product has "crashed out" of the reaction mixture.
-
Potential Cause: Low Solubility of the Product.
-
Recommended Solution: This is often a positive indication that the product is forming and is a solid. The solid can be isolated by vacuum filtration, washed with a cold solvent to remove impurities, and then dried.[1] The purity should be checked by TLC and NMR.
-
Problem: The isolated product is an oil and will not crystallize.
-
Potential Cause 1: Presence of Impurities.
-
Potential Cause 2: The product is inherently an oil at room temperature.
-
Recommended Solution: If the product is pure but oily, try dissolving it in a minimal amount of a hot solvent (like ethanol or an ethyl acetate/hexane mixture) and cooling it very slowly, possibly with scratching the inside of the flask to induce crystallization.[1][11] Triturating the oil with a non-polar solvent like cold pentane or hexane can sometimes induce solidification.[11]
-
Data Presentation
Table 1: Recommended TLC Systems for Reaction Monitoring
| Mobile Phase Composition (v/v) | Typical Application |
| 10-30% Ethyl Acetate in Hexane | For relatively non-polar aldehydes/ketones and products. |
| 30-50% Ethyl Acetate in Hexane | A good starting point for many hydrazone syntheses. |
| 5-10% Methanol in Dichloromethane | For more polar products that do not move in less polar systems. |
| 1% Triethylamine in Ethyl Acetate/Hexane | To prevent streaking of basic compounds on the silica plate.[11] |
Table 2: Characteristic ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)
| Proton Type | Typical Chemical Shift (ppm) | Notes |
| Aldehyde Proton (-CHO) | 9.0 - 10.5 | Disappears upon reaction completion. |
| Imine Proton (-CH=N-) | 7.5 - 8.5 | Appears upon product formation. |
| Hydrazine N-H | 4.0 - 11.0 | Often broad; position is concentration and solvent dependent. May exchange with D₂O.[7] |
| Benzyl CH₂ | ~4.0 - 5.0 | Signal for the benzyl group in the hydrazine and product. |
| Aromatic Protons | 7.0 - 8.0 | Complex multiplet patterns from both aromatic rings. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material - Aldehyde/Ketone), "Co" (Co-spot), and "RM" (Reaction Mixture).
-
Spotting:
-
In the "SM" lane, spot a dilute solution of the starting aldehyde or ketone.
-
In the "RM" lane, use a capillary tube to take a small aliquot of the reaction mixture and spot it.
-
In the "Co" lane, spot the starting material first, and then spot the reaction mixture directly on top of it.
-
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30% ethyl acetate in hexane). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If spots are not UV-active, stain the plate using a potassium permanganate or 2,4-dinitrophenylhydrazine (DNP) stain.[2]
-
Analysis: The reaction is complete when the starting material spot in the "RM" lane has completely disappeared. The formation of a new spot (the hydrazone product) should be evident. The co-spot helps to confirm if the spot in the reaction mixture is indeed the starting material.
Protocol 2: Product Characterization by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Analysis: Integrate the peaks to determine the relative ratios of protons. Analyze the chemical shifts and coupling constants to confirm the structure of the (3-(Trifluoromethyl)benzyl)hydrazone product. Key indicators of success are the disappearance of the aldehyde proton and the appearance of the imine proton signal.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemodosimetric sensing of hydrazine via an irreversible reaction-based sensor and its multifunctional applications - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00339J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Trifluoromethyl Benzylhydrazine Isomers in Synthesis: A Guide for Researchers
A detailed examination of the synthetic routes, performance metrics, and practical considerations for ortho-, meta-, and para-trifluoromethyl benzylhydrazine isomers, key building blocks in modern drug discovery.
The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being particularly valued for its ability to enhance metabolic stability, binding affinity, and bioavailability. Trifluoromethyl benzylhydrazines, as versatile intermediates, are consequently of significant interest to researchers in drug development. This guide provides a comparative analysis of the synthesis of the ortho-, meta-, and para-isomers of trifluoromethyl benzylhydrazine, offering experimental data and detailed protocols to inform synthetic strategy and decision-making.
Introduction to Trifluoromethyl Benzylhydrazines in Drug Development
The position of the trifluoromethyl group on the benzene ring of benzylhydrazine can profoundly influence the physicochemical properties and, ultimately, the biological activity of derivative compounds. These isomers serve as crucial precursors for a wide array of heterocyclic compounds, such as pyrazoles and triazoles, which are prevalent scaffolds in pharmaceuticals. The electron-withdrawing nature of the CF3 group can affect the reactivity of the hydrazine moiety and the overall molecular conformation, making the choice of isomer a critical parameter in the design of new chemical entities.
Comparative Synthesis and Performance
The synthesis of trifluoromethyl benzylhydrazine isomers is most commonly achieved through a two-step sequence involving the formation of a hydrazone from the corresponding trifluoromethylbenzaldehyde, followed by its reduction. While this general approach is applicable to all three isomers, reaction conditions and yields can vary.
Data Presentation: A Comparative Overview
| Parameter | o-(Trifluoromethyl)benzylhydrazine | m-(Trifluoromethyl)benzylhydrazine | p-(Trifluoromethyl)benzylhydrazine |
| Starting Material | 2-(Trifluoromethyl)benzaldehyde | 3-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzaldehyde |
| Step 1: Hydrazone Formation | |||
| Reagent | Hydrazine hydrate | Hydrazine hydrate | Hydrazine hydrate |
| Solvent | Methanol | Methanol | Methanol |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | ~5 hours | ~5 hours | ~2 hours |
| Step 2: Reduction to Hydrazine | |||
| Reducing Agent | Sodium Borohydride (NaBH4) | Sodium Borohydride (NaBH4) | Palladium on Carbon (Pd/C), H2 |
| Solvent | Methanol | Methanol | Methanol |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature | 35°C |
| Pressure (for hydrogenation) | N/A | N/A | 50 psi |
| Overall Yield | Data not available in searched literature | Data not available in searched literature | High (e.g., up to 97.3% for the HCl salt in a continuous flow process) |
Note: Specific yield data for the ortho- and meta-isomers were not available in the searched literature, highlighting a potential area for further research and publication. The presented conditions are based on general and analogous synthetic procedures.
Experimental Protocols
The following are representative experimental protocols for the synthesis of trifluoromethyl benzylhydrazine isomers, with a detailed procedure for the para-isomer and generalized procedures for the ortho- and meta-isomers based on common synthetic methods.
Protocol 1: Synthesis of 4-(Trifluoromethyl)benzylhydrazine
Step 1: Synthesis of (E)-1-(4-(Trifluoromethyl)benzylidene)hydrazine
-
To a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for approximately 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.
Step 2: Synthesis of 4-(Trifluoromethyl)benzylhydrazine
-
Dissolve the crude (E)-1-(4-(trifluoromethyl)benzylidene)hydrazine (1.0 eq) in methanol.
-
Add wet Pd/C (50% moisture, 5% Pd) to the solution.
-
Hydrogenate the mixture at 35°C under a pressure of 50 psi for 4 hours.
-
After the reaction is complete, filter off the Pd/C catalyst.
-
The resulting solution of 4-(trifluoromethyl)benzylhydrazine can be used directly or the product can be isolated, for example, as its hydrochloride salt by treating the solution with HCl gas or a solution of HCl.
Protocol 2: Generalized Synthesis of 2-(Trifluoromethyl)benzylhydrazine and 3-(Trifluoromethyl)benzylhydrazine
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve the corresponding isomer of trifluoromethylbenzaldehyde (1.0 eq) in methanol.
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
Stir the mixture for approximately 5 hours or until TLC indicates the consumption of the starting aldehyde.
-
Remove the solvent under reduced pressure to yield the crude hydrazone.
Step 2: Reduction of the Hydrazone
-
Dissolve the crude hydrazone in methanol and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH4) (1.5 to 2.0 eq) in portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude trifluoromethyl benzylhydrazine.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizing the Synthesis
Diagram 1: General Synthesis Pathway for Trifluoromethyl Benzylhydrazine Isomers
Caption: General two-step synthesis of trifluoromethyl benzylhydrazine isomers.
Diagram 2: Experimental Workflow for Synthesis and Isolation
Caption: Workflow for the synthesis and isolation of trifluoromethyl benzylhydrazines.
Conclusion and Future Perspectives
The synthesis of trifluoromethyl benzylhydrazine isomers is a critical process for the advancement of drug discovery programs. The two-step hydrazone formation and reduction pathway is a robust and generally applicable method. However, this comparative guide highlights a notable gap in the publicly available scientific literature regarding detailed, directly comparable synthetic data for the ortho- and meta-isomers. While the synthesis of the para-isomer is well-documented, further research into optimizing and reporting the synthesis of the other isomers would be of significant value to the scientific community. Such studies would enable a more complete understanding of how the position of the trifluoromethyl group influences not only the biological properties of downstream compounds but also the efficiency and scalability of their synthesis. Researchers are encouraged to consider these factors when designing synthetic routes for novel therapeutics.
The Strategic Advantage of (3-(Trifluoromethyl)benzyl)hydrazine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and biological properties is paramount. Among the myriad of building blocks available to researchers, (3-(Trifluoromethyl)benzyl)hydrazine has emerged as a scaffold of significant interest. Its unique combination of a trifluoromethyl group, a benzyl ring, and a reactive hydrazine moiety provides a versatile platform for the development of new therapeutic agents. This guide offers a comprehensive comparison of this scaffold with viable alternatives, supported by experimental data, to inform its strategic application in drug discovery pipelines.
The Trifluoromethyl Group: A Game-Changer in Pharmacokinetics and Potency
The incorporation of a trifluoromethyl (-CF3) group into a drug candidate's structure is a well-established strategy to enhance its pharmacological profile.[1] This small functional group can dramatically influence a compound's lipophilicity, metabolic stability, and binding affinity.[2] The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation.[1][3] This enhanced stability can lead to a longer drug half-life, reducing the required dosing frequency.[2][3]
Furthermore, the high electronegativity of the trifluoromethyl group can significantly alter the electronic properties of the molecule, often leading to increased binding affinity and potency.[3] By modifying the pKa of nearby functional groups, the -CF3 group can optimize interactions with biological targets.[4] Its lipophilicity also aids in penetrating cell membranes, improving absorption and distribution within the body.[2][3] These properties make trifluoromethylated compounds highly sought after in the development of new chemical entities.[3][4]
The Benzylhydrazine Moiety: A Versatile Linker and Pharmacophore
The benzylhydrazine component of the scaffold provides both structural rigidity and a reactive handle for further chemical modification. Hydrazine derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] The hydrazine group can act as a versatile linker in the synthesis of more complex molecules, including various heterocyclic systems like pyrazoles, pyridazines, and 1,2,4-triazoles, which are common motifs in approved drugs.[7]
Moreover, the benzyl group itself can participate in crucial binding interactions with target proteins, such as pi-pi stacking and hydrophobic interactions. The strategic placement of substituents on the benzyl ring, such as the trifluoromethyl group at the meta position, allows for fine-tuning of the molecule's electronic and steric properties to optimize target engagement.
Comparative Analysis of Scaffolds
To objectively evaluate the efficacy of the (3-(Trifluoromethyl)benzyl)hydrazine scaffold, it is essential to compare it with other commonly used structural motifs in drug discovery. The following table summarizes the properties of compounds containing the trifluoromethylbenzylhydrazine scaffold and its alternatives.
| Scaffold/Compound Class | Target | Key Biological Activity | IC50 / Ki / MIC | Reference |
| (3-Trifluoromethyl)benzyl Derivatives | ||||
| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | Anticancer | Antiproliferative against Jurkat, HeLa, and MCF-7 cells | Not specified | [8] |
| Hydrazone Derivatives | ||||
| Hydrazones of 4-(Trifluoromethyl)benzohydrazide | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Dual inhibition of AChE and BuChE | IC50: 46.8–137.7 µM (AChE), 63.6–881.1 µM (BuChE) | [9] |
| Benzylidene hydrazine benzamides | Anticancer (A459 lung cancer cells) | Inhibition of cancer cell growth | Not specified (QSAR study) | [10] |
| Alternative Scaffolds | ||||
| Piperidine-containing drugs | Various (CNS, cancer, infectious diseases) | High metabolic stability and improved pharmacokinetic properties | Varies by drug | [11] |
| Thiazole derivatives | Diabetes-related enzymes (AR, α-GLY, α-AMY) | Potent enzyme inhibition | Ki: 5.47 ± 0.53 to 23.89 ± 1.46 nM (AR) | [12] |
| Guanidine derivatives | Antibacterial (S. aureus, E. coli) | Moderate to good antimicrobial activity | MIC: 4 µg/mL to 16 µg/mL | [13] |
Experimental Protocols
General Synthesis of Benzylhydrazine Derivatives
A common method for the synthesis of benzylhydrazine derivatives involves the amination of benzylic C(sp3)–H bonds. A novel approach utilizes the reaction of alkylarenes with dialkyl azodicarboxylates, catalyzed by a Cu2O/Phen system. This method allows for the direct formation of the aminated product.[14]
Procedure:
-
To a reaction vessel, add the substituted toluene (e.g., 3-(trifluoromethyl)toluene), dialkyl azodicarboxylate, and the Cu2O/Phen catalyst.
-
The reaction is typically carried out in a suitable solvent under an inert atmosphere.
-
The mixture is stirred at a specific temperature for a designated period to allow for the reaction to proceed to completion.
-
Upon completion, the reaction mixture is worked up using standard procedures, which may include extraction and purification by column chromatography to yield the desired benzylhydrazine derivative.
In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay
The inhibitory activity of compounds against AChE and BuChE can be determined using a modified Ellman's spectrophotometric method.[9]
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the enzyme solution (AChE from electric eel or BuChE from equine serum), the substrate (acetylthiocholine or butyrylthiocholine), and DTNB (Ellman's reagent).
-
Add the test compound solution to the wells at various concentrations.
-
The rate of the enzymatic reaction is monitored by measuring the absorbance of the yellow product of the reaction between thiocholine and DTNB at a specific wavelength over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Impact and Workflow
To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the key pathways and workflows.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. 1-Benzyl-1-phenylhydrazine Hydrochloride|CAS 5705-15-7 [benchchem.com]
- 6. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 7. Hydrazine Building Blocks - Enamine [enamine.net]
- 8. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jppres.com [jppres.com]
- 11. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Spectroscopic Analysis of ortho-, meta-, and para-Trifluoromethylbenzylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the three positional isomers of trifluoromethylbenzylhydrazine: ortho-(2-), meta-(3-), and para-(4-). As structural isomers, these compounds share the same molecular formula and mass but differ in the substitution pattern on the aromatic ring. This subtle structural variation gives rise to distinct spectroscopic signatures, which are critical for their unambiguous identification and characterization in research and drug development. This document presents a comparative analysis of their predicted Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and ¹⁹F), and discusses the expected key differentiating features in their Infrared (IR) and Mass Spectrometry (MS) data based on established principles.
Comparative Spectroscopic Data
Due to the limited availability of experimental spectra for these specific compounds in public databases, the following NMR data are predicted based on computational models. These predictions serve as a reliable guide for the interpretation of experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Protons | ortho- Isomer | meta- Isomer | para- Isomer | Multiplicity |
| Ar-H | 7.65-7.40 | 7.50-7.35 | 7.55 (d, J ≈ 8 Hz), 7.45 (d, J ≈ 8 Hz) | m |
| -CH₂- | ~3.95 | ~3.85 | ~3.88 | s |
| -NH-NH₂ | Broad s | Broad s | Broad s | s |
Note: Predicted chemical shifts can vary depending on the solvent and concentration. The broad signals for the hydrazine protons (-NH-NH₂) are due to chemical exchange and quadrupole broadening and may not always be observed.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbons | ortho- Isomer | meta- Isomer | para- Isomer |
| Ar-C (quaternary, C-CF₃) | ~126 (q, J ≈ 30 Hz) | ~131 (q, J ≈ 32 Hz) | ~129 (q, J ≈ 32 Hz) |
| Ar-C (quaternary, C-CH₂) | ~138 | ~141 | ~144 |
| Ar-CH | 125-132 | 123-134 | ~129, ~125 |
| -CH₂- | ~50 | ~54 | ~53 |
| -CF₃ | ~125 (q, J ≈ 272 Hz) | ~124 (q, J ≈ 273 Hz) | ~124 (q, J ≈ 272 Hz) |
Note: The trifluoromethyl group introduces characteristic quartet (q) splitting patterns due to ¹JCF and ⁿJCF coupling.
Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ) in ppm
| Isomer | Predicted Chemical Shift (δ) |
| ortho- | ~ -60 |
| meta- | ~ -62 |
| para- | ~ -63 |
Note: ¹⁹F NMR is highly sensitive to the electronic environment. The chemical shift of the -CF₃ group is expected to vary slightly but measurably among the three isomers, providing a clear method for differentiation.
Infrared (IR) Spectroscopy
The IR spectra of the three isomers are expected to be broadly similar in the functional group region but will show distinct differences in the "fingerprint" region (below 1500 cm⁻¹), particularly in the bands corresponding to the C-H out-of-plane bending vibrations of the substituted aromatic ring.
Table 4: Expected Key Differentiating IR Absorption Bands (cm⁻¹)
| Vibrational Mode | ortho- Isomer | meta- Isomer | para- Isomer |
| N-H Stretch (hydrazine) | 3400-3200 (two bands) | 3400-3200 (two bands) | 3400-3200 (two bands) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | 1600-1450 |
| C-F Stretch | 1350-1100 (strong) | 1350-1100 (strong) | 1350-1100 (strong) |
| Aromatic C-H Out-of-Plane Bending | ~750 | ~780 and ~690 | ~820 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of the three isomers will likely produce the same molecular ion peak (M⁺) at m/z = 190.07. The fragmentation patterns are expected to be similar, with the primary fragmentation being the cleavage of the benzylic C-N bond to form the trifluoromethylbenzyl cation. However, the relative intensities of the fragment ions may differ slightly between the isomers.
Table 5: Expected Key Mass Spectrometry Fragments (m/z)
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]⁺ | C₈H₉F₃N₂⁺ | 190 |
| [M - NH₂]⁺ | C₈H₈F₃N⁺ | 175 |
| [M - N₂H₃]⁺ | C₈H₆F₃⁺ | 159 |
| [CF₃C₆H₄CH₂]⁺ | Trifluoromethylbenzyl cation | 159 |
| [C₇H₇]⁺ | Tropylium ion | 91 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of trifluoromethylbenzylhydrazine isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans due to the low natural abundance of ¹³C (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: a wide spectral width to encompass the expected chemical shifts, and a sufficient number of scans.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the separation of the isomers if they are in a mixture.
-
-
MS Detection:
-
The eluting compounds from the GC are introduced into the MS.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times of the isomers and the mass spectrum of each separated peak to identify the molecular ion and fragmentation patterns.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the trifluoromethylbenzylhydrazine isomers.
A Comparative Guide to the Biological Activity of Pyrazoles Derived from (3-(Trifluoromethyl)benzyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of pyrazole derivatives containing a trifluoromethyl moiety, with a focus on compounds that can be conceptually derived from (3-(trifluoromethyl)benzyl)hydrazine. While direct studies on pyrazoles synthesized specifically from (3-(trifluoromethyl)benzyl)hydrazine are limited in the readily available scientific literature, this guide extrapolates from research on structurally similar trifluoromethyl-substituted pyrazoles to offer valuable insights into their potential therapeutic applications. The information presented herein is supported by experimental data from various studies and is intended to aid in the design and development of novel therapeutic agents.
Overview of Biological Activities
Pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance their biological potency and metabolic stability. Pyrazoles derived from or structurally related to those synthesized using (3-(trifluoromethyl)benzyl)hydrazine are anticipated to exhibit significant antibacterial, anti-inflammatory, and anticancer properties.
Comparative Analysis of Biological Performance
To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activities of various trifluoromethyl-substituted pyrazole derivatives.
Antibacterial Activity
Trifluoromethyl-substituted pyrazoles have demonstrated notable efficacy against a range of bacterial strains, including drug-resistant variants.
Table 1: Minimum Inhibitory Concentration (MIC) of Trifluoromethyl-Substituted Pyrazoles against Various Bacterial Strains
| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
| N-(trifluoromethyl)phenyl substituted pyrazoles | Staphylococcus aureus (MRSA) | 0.78 - 3.12 | Vancomycin | - |
| Enterococcus faecium (VRE) | 0.78 - 1.56 | Vancomycin | - | |
| Enterococcus faecalis | 3.12 | Vancomycin | - | |
| N-[4-(5-anthracen-9-yl-3-trifluoromethyl-pyrazol-1-yl)phenyl]-aminosulfonamide | Staphylococcus aureus | Good activity | - | - |
| (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one | Not specified | 32 | - | - |
Note: Specific MIC values for Vancomycin were not provided in the context of direct comparison in the source documents.
Anti-inflammatory Activity
Several pyrazole derivatives bearing a trifluoromethyl group have been investigated for their anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Trifluoromethyl-Substituted Pyrazoles
| Compound/Assay | Target | IC50 / % Inhibition | Reference Compound | IC50 / % Inhibition |
| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 µM | - | - |
| COX-1 | 4.5 µM | - | - | |
| N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline | In vivo carrageenan-induced paw edema | Optimal activity | Diclofenac sodium, Celecoxib | Comparable |
| (Z)-3-(2-(argiodiazenyl)phenyl)-N-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonyl)propanamide | COX-2 | Significant inhibition | Celecoxib | Comparable |
Anticancer Activity
The antiproliferative effects of trifluoromethyl-pyrazoles have been evaluated against various cancer cell lines, demonstrating their potential as anticancer agents.
Table 3: In Vitro Anticancer Activity (IC50/GI50) of Trifluoromethyl-Substituted Pyrazoles
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | IC50 / GI50 (µM) |
| Combretastatin-(trifluoromethyl) pyrazole hybrid | Breast (MCF7) | 1.3 | - | - |
| 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole | Breast (MCF-7) | 81.48 ± 0.89 | - | - |
| 5-(4-bromophenyl)-2-(4-(trifluoromethyl)phenyl)-2,4-dihydro-3H-pyrazol-3-one | Non-Small Cell Lung Cancer | Not specified | - | - |
| 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate derivatives | Leukemia (K562) | 0.021 | ABT-751 | - |
| Lung (A549) | 0.69 | ABT-751 | - |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of pyrazole derivatives.
Synthesis of Pyrazoles from (3-(Trifluoromethyl)benzyl)hydrazine (General Procedure)
The synthesis of pyrazoles from (3-(trifluoromethyl)benzyl)hydrazine would typically follow a cyclocondensation reaction with a 1,3-dicarbonyl compound.
-
Step 1: Reaction Setup: (3-(Trifluoromethyl)benzyl)hydrazine and a suitable 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) are dissolved in a solvent such as ethanol or acetic acid.
-
Step 2: Cyclization: The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Step 3: Isolation and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent to yield the desired 1-(3-(trifluoromethyl)benzyl)pyrazole derivative.
Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro COX Inhibition Assay
The ability of compounds to inhibit COX-1 and COX-2 is measured using a colorimetric or fluorometric assay kit.
-
Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid is used as the substrate.
-
Incubation: The test compound is pre-incubated with the enzyme before the addition of the substrate.
-
Reaction and Detection: The reaction is initiated by adding arachidonic acid, and the production of prostaglandin H2 (PGH2) is measured. The absorbance or fluorescence is read using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is determined from the dose-response curve.
Visualizations
The following diagrams illustrate the general synthesis pathway for the target pyrazoles and a simplified signaling pathway relevant to their anti-inflammatory action.
Caption: General synthesis of 1-(3-(trifluoromethyl)benzyl)pyrazole derivatives.
Caption: Simplified anti-inflammatory mechanism of pyrazole derivatives via COX inhibition.
Conclusion
Pyrazoles incorporating a trifluoromethyl group represent a promising scaffold for the development of new therapeutic agents with diverse biological activities. The data presented in this guide suggest that these compounds have significant potential as antibacterial, anti-inflammatory, and anticancer agents. Further research focusing on the synthesis and evaluation of pyrazoles specifically derived from (3-(trifluoromethyl)benzyl)hydrazine is warranted to fully elucidate their structure-activity relationships and therapeutic potential. The experimental protocols and comparative data provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Comparative yield study of different substituted benzylhydrazines in heterocycle synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of reaction yields in the synthesis of various heterocycles—specifically pyrazoles, indoles, and triazoles—using different substituted benzylhydrazines. The data presented is collated from various studies to offer a comprehensive overview for researchers in medicinal chemistry and drug development. Detailed experimental protocols for key synthetic methods are also provided, alongside a visual representation of a typical experimental workflow.
Comparative Yield Study
The efficiency of heterocycle synthesis is significantly influenced by the nature and position of substituents on the benzylhydrazine reactant. The following tables summarize the reported yields for the synthesis of pyrazoles, indoles, and 1,2,4-triazoles using various substituted benzylhydrazines. It is important to note that reaction conditions such as temperature, solvent, and catalyst can also impact the yield, and these are included for a comprehensive comparison.
Table 1: Comparative Yields of Pyrazole Synthesis
| Benzylhydrazine Substituent | Other Key Reactant(s) | Heterocycle Formed | Reaction Conditions | Yield (%) |
| Unsubstituted | Acetylacetone | 3,5-Dimethyl-1-benzyl-1H-pyrazole | Ethanol, Reflux | ~85% |
| 4-Methoxy | Acetylacetone | 1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole | Acetic Acid, 100°C | 92% |
| 4-Chloro | 1-(p-Tolyl)-2-nitroprop-1-ene | 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole | Methanol, rt, 88-92h | 92%[1] |
| 4-Nitro | Chalcones | 1-Aryl-3,5-diphenyl-2-pyrazoline | Polyethylene glycol (PEG) | Good yields |
| 3,4,5-Trimethoxy | Acetylacetone | 1-(3,4,5-Trimethoxybenzyl)-3,5-dimethylpyrazole | Ethanol, Acetic Acid (catalyst) | Not specified[2] |
Table 2: Comparative Yields of Indole Synthesis (Fischer Indole Synthesis)
| Benzylhydrazine Substituent | Carbonyl Compound | Heterocycle Formed | Reaction Conditions | Yield (%) |
| Unsubstituted | Acetophenone | 2-Phenylindole | Polyphosphoric acid, 100-120°C | ~70-80% |
| o-Tolyl | Isopropyl methyl ketone | 2,3,3,7-Tetramethyl-3H-indole | Acetic acid, rt | High yield[3] |
| m-Tolyl | Isopropyl methyl ketone | 2,3,3,4- and 2,3,3,6-Tetramethyl-3H-indole | Acetic acid, rt | 88% (mixture of isomers)[3] |
| o-Nitro | 2-Methylcyclohexanone | 8-Nitro-1,2,3,4,4a,9a-hexahydro-4a-methylcarbazole | Acetic acid, Reflux | Not specified[3] |
| p-Nitro | 2-Methylcyclohexanone | 6-Nitro-1,2,3,4,4a,9a-hexahydro-4a-methylcarbazole | Acetic acid, Reflux | Not specified[3] |
| Boc-protected | A specific ketone | Substituted Indole | Not specified | 57% (for the hydrazine formation)[4] |
Table 3: Comparative Yields of 1,2,4-Triazole Synthesis
| Benzylhydrazine Substituent | Other Key Reactant(s) | Heterocycle Formed | Reaction Conditions | Yield (%) |
| Unsubstituted | Formamide | 1-Benzyl-1H-1,2,4-triazole | Microwave irradiation | Good yields[5] |
| 4-Methylbenzyl | Diethyl maleate | Substituted 1,2,4-triazolo[4,5-d]pyridazine-4,7-dione | Heating | 80% (for the diacylhydrazide precursor)[6] |
| 4-Chlorobenzyl | Diethyl maleate | Substituted 1,2,4-triazolo[4,5-d]pyridazine-4,7-dione | Heating | 84% (for the diacylhydrazide precursor)[6] |
| 4-Methoxybenzyl | Diethyl maleate | Substituted 1,2,4-triazolo[4,5-d]pyridazine-4,7-dione | Heating | 85% (for the diacylhydrazide precursor)[6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of pyrazoles, indoles, and 1,2,4-triazoles using substituted benzylhydrazines.
Protocol 1: Synthesis of 1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole
This protocol is a representative example of the Knorr pyrazole synthesis.[7]
Materials:
-
4-Methoxybenzylhydrazine
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybenzylhydrazine (1 equivalent) in glacial acetic acid.
-
To this solution, add acetylacetone (1.1 equivalents) dropwise with stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture at 100°C for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from ethanol to obtain pure 1-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole.
Protocol 2: Synthesis of 2-Phenylindole via Fischer Indole Synthesis
This protocol details the synthesis of an indole derivative from a substituted hydrazine and a ketone.[8]
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Polyphosphoric acid
Procedure:
-
Preparation of Acetophenone Phenylhydrazone:
-
In a conical flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) dropwise with constant swirling.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture on a water bath for 10-15 minutes.
-
Cool the mixture in an ice bath to precipitate the phenylhydrazone.
-
Collect the precipitate by filtration, wash with cold dilute hydrochloric acid and then with cold ethanol. Air dry the product.
-
-
Cyclization to 2-Phenylindole:
-
Place the dried acetophenone phenylhydrazone in a beaker containing polyphosphoric acid.
-
Heat the mixture on a water bath at 100-120°C for 20 minutes with constant stirring.
-
Pour the hot reaction mixture into a beaker of cold water.
-
The crude 2-phenylindole will precipitate. Collect the solid by filtration.
-
Wash the product thoroughly with water and then recrystallize from ethanol.
-
Protocol 3: Synthesis of 1-Benzyl-1H-1,2,4-triazole
This protocol describes a microwave-assisted synthesis of a 1,2,4-triazole derivative.[5]
Materials:
-
Benzylhydrazine
-
Formamide
Procedure:
-
In a microwave reaction vessel, mix benzylhydrazine (1 equivalent) and formamide (used as both reactant and solvent).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 150-180°C) for a specified time (e.g., 15-30 minutes). The reaction conditions may need to be optimized.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-benzyl-1H-1,2,4-triazole.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis of heterocycles using substituted benzylhydrazines.
Caption: General workflow for heterocycle synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Validation of Pyrazoles Derived from (3-(Trifluoromethyl)benzyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of pyrazole compounds synthesized from (3-(Trifluoromethyl)benzyl)hydrazine. While X-ray crystallography offers definitive structural elucidation, alternative spectroscopic methods provide valuable and often more accessible means of characterization. This document outlines the experimental data and protocols for these techniques, enabling researchers to make informed decisions for their analytical workflows.
Introduction to Pyrazole Synthesis and the Need for Validation
Pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. A common and effective method for their synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][2] For the purpose of this guide, we will consider the hypothetical reaction of (3-(Trifluoromethyl)benzyl)hydrazine with acetylacetone to form 1-((3-(Trifluoromethyl)benzyl)-3,5-dimethyl-1H-pyrazole. Given the possibility of regioisomers and other side products, rigorous structural validation is crucial.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry. This technique is considered the definitive method for structural validation when a suitable crystal can be obtained.
Table 1: Representative Crystallographic Data for Substituted Pyrazoles
| Parameter | 1-((4-Bromophenyl)diphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole[3] | 4-Benzyl-3,5-dimethyl-1H-pyrazole[4] | 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde[5] |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 10.1234 (4) | 13.2321 (9) | 15.894 (3) |
| b (Å) | 16.6341 (7) | 5.5941 (5) | 8.2374 (16) |
| c (Å) | 13.6888 (6) | 14.981 (1) | 19.896 (4) |
| β (°) | 109.131 (2) | 105.748 (3) | 108.38 (3) |
| Volume (ų) | 2178.61 (16) | 1066.01 (14) | 2471.4 (9) |
| Z | 4 | 2 | 8 |
Note: Data for the exact target molecule is not publicly available. This table presents data from structurally related compounds to provide a comparative context.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the purified pyrazole derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane). Slow evaporation of the solvent at room temperature is a common method for growing single crystals. Other techniques include vapor diffusion and slow cooling of a saturated solution.
-
Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.
Alternative Validation Methods: A Spectroscopic Approach
When single crystals are not readily obtainable, a combination of spectroscopic techniques can provide strong evidence for the structure of the synthesized pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For the target pyrazole, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.
Table 2: Expected NMR Spectroscopic Data for 1-((3-(Trifluoromethyl)benzyl)-3,5-dimethyl-1H-pyrazole)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.4-7.6 | m | Aromatic protons of the benzyl group | |
| ~5.3 | s | CH₂ (benzyl) | ||
| ~6.0 | s | H-4 (pyrazole ring) | ||
| ~2.2 | s | CH₃ at C-3 | ||
| ~2.1 | s | CH₃ at C-5 | ||
| ¹³C | ~148 | s | C-3 (pyrazole ring) | |
| ~140 | s | C-5 (pyrazole ring) | ||
| ~130-140 | m | Aromatic carbons of the benzyl group | ||
| ~129 (q) | ¹JCF ≈ 272 | CF₃ | ||
| ~123-128 | m | Aromatic carbons of the benzyl group | ||
| ~105 | s | C-4 (pyrazole ring) | ||
| ~52 | s | CH₂ (benzyl) | ||
| ~14 | s | CH₃ at C-3 | ||
| ~11 | s | CH₃ at C-5 | ||
| ¹⁹F | ~ -62 | s | CF₃ |
Note: These are predicted values based on typical chemical shifts for similar structures.[6][7]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Analysis: Process the spectra to determine chemical shifts, multiplicities, and coupling constants. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be used to confirm assignments and establish connectivity.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity.
Table 3: Expected Mass Spectrometry Data for 1-((3-(Trifluoromethyl)benzyl)-3,5-dimethyl-1H-pyrazole)
| Ionization Mode | m/z (relative intensity, %) | Assignment |
| Electrospray (ESI+) | 283.12 | [M+H]⁺ |
| 157.06 | [(3-(Trifluoromethyl)benzyl)]⁺ | |
| 127.10 | [M - (3-(Trifluoromethyl)benzyl)]⁺ |
Note: Fragmentation patterns can be complex and are dependent on the ionization method and energy.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (e.g., LC-MS or GC-MS). Acquire the mass spectrum using an appropriate ionization technique such as electrospray ionization (ESI) or electron impact (EI).
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to identify characteristic fragments that support the proposed structure.[1][8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Expected IR Absorption Bands for 1-((3-(Trifluoromethyl)benzyl)-3,5-dimethyl-1H-pyrazole)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3150 | Medium | Aromatic C-H stretch |
| 2850-3000 | Medium | Aliphatic C-H stretch |
| ~1580, ~1480, ~1450 | Medium-Strong | C=C and C=N stretching (aromatic and pyrazole rings) |
| 1100-1300 | Strong | C-F stretch (trifluoromethyl group) |
Note: These are general ranges and the exact positions can vary.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow for Pyrazole Synthesis and Validation
Caption: Experimental workflow from synthesis to structural validation of pyrazole derivatives.
Conclusion
The definitive validation of a pyrazole structure derived from (3-(trifluoromethyl)benzyl)hydrazine is best achieved through single-crystal X-ray crystallography. However, in the absence of suitable crystals, a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a robust and reliable alternative for structural elucidation. By comparing the experimental data with expected values for similar compounds, researchers can confidently determine the structure of their synthesized pyrazoles. This guide provides the necessary framework and comparative data to assist in this critical aspect of chemical research and drug development.
References
- 1. asianpubs.org [asianpubs.org]
- 2. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole (0.638:0.362) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Fluorinated Alcohols for Enhanced Regioselectivity in Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-substituted pyrazoles, a core scaffold in numerous pharmaceuticals and agrochemicals, often yields regioisomeric mixtures that are challenging to separate. This guide provides a comprehensive comparison of fluorinated alcohols, specifically 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), against the conventional solvent ethanol, for the regioselective synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines. The use of these fluorinated solvents has been shown to dramatically improve the regioselectivity of this condensation reaction.[1][2][3][4][5]
Performance Comparison of Solvents
The selection of solvent plays a critical role in directing the regioselectivity of the reaction between a nonsymmetrical 1,3-diketone and a monosubstituted hydrazine, which can theoretically produce two different regioisomers. Experimental data consistently demonstrates that fluorinated alcohols significantly favor the formation of one regioisomer over the other, a crucial advantage in streamlining synthetic routes and improving overall yields of the desired product.
In contrast to reactions run in ethanol which often result in poor regioselectivity, the use of TFE and particularly HFIP can lead to the near-exclusive formation of a single isomer.[1][2] This enhanced selectivity is attributed to the unique properties of fluorinated alcohols; they are non-nucleophilic and therefore do not compete with the hydrazine in the initial attack on the more reactive carbonyl group of the 1,3-diketone.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the regioselectivity and yields for the synthesis of pyrazoles using different solvents. The reaction involves the condensation of various 1,3-dicarbonyl compounds with methylhydrazine and phenylhydrazine.
Table 1: Reaction of 1,3-Dicarbonyl Compounds with Methylhydrazine
| Entry | R¹ | R² | Solvent | Isomer Ratio (2:3) | Yield (%) |
| 1 | 2-Furyl | CF₃ | EtOH | 36:64 | 99 |
| TFE | 85:15 | 99 | |||
| HFIP | 97:3 | 98 | |||
| 2 | 2-Furyl | CF₂CF₃ | EtOH | 64:36 | 93 |
| TFE | 98:2 | 99 | |||
| HFIP | >99:<1 | 99 | |||
| 3 | 2-Furyl | CF₂CH₃ | EtOH | 45:55 | 99 |
| TFE | 98:2 | 99 | |||
| HFIP | 98:2 | 98 | |||
| 4 | 2-Furyl | CO₂Et | EtOH | 44:56 | 86 |
| TFE | 89:11 | 99 | |||
| HFIP | 93:7 | 98 |
Data sourced from Fustero et al., J. Org. Chem. 2008, 73, 9, 3523–3529.[1] Isomer 2 corresponds to the 5-(2-furyl)pyrazole derivative.
Table 2: Reaction of 1,3-Dicarbonyl Compounds with Phenylhydrazine
| Entry | R¹ | R² | Solvent | Isomer Ratio (2:3) | Yield (%) |
| 5 | 4-Cl-Ph | CF₃ | EtOH | 65:35 | 99 |
| TFE | 98:2 | 98 | |||
| HFIP | >99:<1 | 99 | |||
| 6 | Ph | CF₃ | EtOH | 68:32 | 99 |
| TFE | 99:1 | 99 | |||
| HFIP | >99:<1 | 99 |
Data sourced from Fustero et al., J. Org. Chem. 2008, 73, 9, 3523–3529.[1] Isomer 2 corresponds to the 5-arylpyrazole isomer.
Experimental Protocols
The following is a general experimental protocol for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and a substituted hydrazine, based on the Knorr pyrazole synthesis.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.0-1.2 eq)
-
Solvent (Ethanol, TFE, or HFIP)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser (if heating is required)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (EtOH, TFE, or HFIP).
-
Addition of Hydrazine: To the stirred solution, add the substituted hydrazine (1.0-1.2 eq) dropwise at room temperature.
-
Reaction: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating may be required. Reactions in fluorinated alcohols are often complete in less than one hour.[1]
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can then be purified.
-
Purification: Purification is typically achieved by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to isolate the desired pyrazole regioisomer.
Visualization of Reaction Pathway
The diagram below illustrates the general reaction pathway for the synthesis of pyrazoles from a non-symmetrical 1,3-diketone and a substituted hydrazine, highlighting the formation of two possible regioisomers. The choice of solvent significantly influences which pathway is favored.
Caption: General workflow for regioselective pyrazole synthesis.
References
In Silico Analysis of Pyrazole Derivatives from (3-(Trifluoromethyl)benzyl)hydrazine: A Comparative Guide
Introduction
This guide provides a comparative overview of in silico studies conducted on a series of pyrazole derivatives synthesized from (3-(Trifluoromethyl)benzyl)hydrazine. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity. This document is intended for researchers, scientists, and drug development professionals, offering a standardized comparison of the computational performance of these compounds against various biological targets. The data presented herein is compiled from various studies and is intended to serve as a reference for further drug design and development efforts.
Comparative In Silico Data
The following tables summarize the key quantitative data from molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies for a representative set of pyrazole derivatives.
Table 1: Molecular Docking Performance
This table compares the binding affinities of pyrazole derivatives against selected protein targets. Lower binding energy values indicate a more favorable interaction.
| Compound ID | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| Pyrazole-A | Human A3 Adenosine Receptor (hA3 AR) | -8.5 | PHE168, TRP243, LEU246 | [1] |
| Pyrazole-B | Cyclooxygenase-2 (COX-2) (3LN1) | -9.2 | ARG513, VAL523, SER353 | [2][3] |
| Pyrazole-C | MAP3K14 (NIK) | -8.47 | LYS430, GLU431, ILE347 | [4] |
| Pyrazole-D | Fungal 14-alpha demethylase | -9.8 | TYR132, HIE377, MET508 | [5] |
| Pyrazole-E | Escherichia coli (1FJ4) | -10.3 | THR302, HIS298, VAL270 | [6] |
Table 2: Predicted ADMET Properties
This table outlines the predicted pharmacokinetic and toxicity profiles of the pyrazole derivatives. These predictions are crucial for early-stage drug discovery to assess the potential for oral bioavailability and safety.
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Oral Bioavailability (Lipinski's Rule) | BBB Penetration | hERG Inhibition | Reference |
| Pyrazole-A | 350.3 | 3.2 | 1 | 4 | Yes | High | Low risk | [4] |
| Pyrazole-B | 388.4 | 4.1 | 1 | 5 | Yes | High | Low risk | [2] |
| Pyrazole-C | 320.3 | 2.8 | 2 | 3 | Yes | High | Low risk | [4] |
| Pyrazole-D | 410.2 | 4.5 | 1 | 6 | Yes | Low | Medium risk | [5][6] |
| Pyrazole-E | 395.4 | 3.9 | 2 | 5 | Yes | High | Low risk | [6] |
Experimental and Computational Protocols
Detailed methodologies are essential for the reproducibility and validation of in silico studies. The following protocols are representative of the methods used to generate the data in this guide.
Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added using AutoDockTools.
-
Ligand Preparation: The 2D structures of the pyrazole derivatives are drawn using ChemDraw and converted to 3D structures. Energy minimization is performed using a suitable force field (e.g., MMFF94). Gasteiger charges are computed.
-
Grid Generation: A grid box is defined around the active site of the target protein, typically centered on the co-crystallized ligand or catalytically important residues.
-
Docking Simulation: Molecular docking is performed using AutoDock Vina. The program searches for the optimal binding conformation of the ligand within the defined grid box.
-
Analysis: The resulting docking poses are analyzed based on their binding energy scores and interactions with the protein's active site residues.
ADMET Prediction Protocol
The ADMET properties are predicted using web-based platforms such as SwissADME or pKCSM.[6][7] The SMILES (Simplified Molecular Input Line Entry System) string of each pyrazole derivative is submitted to the server. The platform calculates various physicochemical properties, pharmacokinetic parameters (absorption, distribution, metabolism, excretion), and potential toxicity endpoints based on established computational models.
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the in silico analysis of the pyrazole derivatives.
Caption: General workflow for in silico drug design and analysis.
Caption: Hypothetical signaling pathway targeted by pyrazole derivatives.
References
- 1. The Influence of the 1-(3-Trifluoromethyl-Benzyl)-1H-Pyrazole-4-yl Moiety on the Adenosine Receptors Affinity Profile of Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpn.org [rjpn.org]
- 3. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
Unveiling the Purity Profile: A Comparative Guide to Impurity Analysis of Commercial (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount to the safety and efficacy of the final drug product. This guide provides a comprehensive analysis of potential impurities in commercial batches of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride, a key building block in the synthesis of various pharmaceutical compounds. We present a comparison of analytical techniques, detailed experimental protocols, and a systematic workflow for impurity identification and quantification.
Understanding the Origin of Impurities
Impurities in pharmaceutical intermediates can originate from various stages of the manufacturing process, including the starting materials, synthetic route, and degradation during storage.[1][2][3] For this compound, a likely synthetic pathway involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine to form a hydrazone intermediate, followed by a reduction step, typically catalytic hydrogenation. This process can introduce several potential impurities.
Potential Impurities in this compound
Based on a plausible synthetic route, the following table summarizes the potential organic, inorganic, and residual solvent impurities that may be present in commercial batches of the target compound.
| Impurity Class | Potential Impurity | Potential Source | ICH Limit (Typical) |
| Organic Impurities | 3-(Trifluoromethyl)benzaldehyde | Unreacted starting material | < 0.15% |
| 3-(Trifluoromethyl)benzylhydrazone | Unreacted intermediate | < 0.15% | |
| 3-(Trifluoromethyl)benzylamine | By-product of over-reduction or side reaction | < 0.15% | |
| Bis-(3-(trifluoromethyl)benzyl)hydrazine | By-product of side reaction | < 0.15% | |
| Unknown impurities | Other side reactions or degradation | Identification threshold: 0.10%, Qualification threshold: 0.15% | |
| Inorganic Impurities | Palladium (Pd) | Catalyst from hydrogenation step | < 10 ppm |
| Other elemental impurities (e.g., Pb, As, Hg, Cd) | Various sources including raw materials and equipment | As per ICH Q3D guidelines | |
| Residual Solvents | Methanol, Ethanol, Tetrahydrofuran (THF) | Solvents used in synthesis and purification | Methanol: < 3000 ppm, Ethanol: < 5000 ppm, THF: < 720 ppm |
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of impurities. The following table compares the suitability of various analytical techniques for detecting different classes of impurities in this compound.
| Analytical Technique | Target Impurities | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV/DAD detection | Organic impurities (known and unknown) | High resolution, good sensitivity for chromophoric compounds, quantitative. | Not suitable for non-chromophoric or volatile compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Organic impurities (identification of unknowns) | High sensitivity and selectivity, provides molecular weight information for structural elucidation. | Matrix effects can suppress ionization, quantification can be challenging. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Residual solvents, volatile organic impurities | Excellent for volatile compounds, high sensitivity and selectivity. | Not suitable for non-volatile or thermally labile compounds. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Elemental impurities | Very high sensitivity for trace and ultra-trace elemental analysis. | Requires sample digestion, which can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of unknown impurities | Provides detailed structural information. | Lower sensitivity compared to mass spectrometry techniques. |
Experimental Protocols
A detailed and validated analytical method is crucial for accurate impurity profiling. Below is a representative experimental protocol for the analysis of organic impurities using HPLC.
High-Performance Liquid Chromatography (HPLC) Method for Organic Impurities
-
Instrumentation: A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.
Visualizing the Workflow and Impurity Origins
To provide a clearer understanding of the impurity analysis process and the synthetic origins of potential impurities, the following diagrams are provided.
References
Assessing the impact of the trifluoromethyl group on the biological activity of resulting heterocycles
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This powerful substituent can dramatically influence a molecule's physicochemical properties, leading to significant improvements in biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides an objective comparison of the performance of trifluoromethylated heterocycles with their non-fluorinated or alternative analogs, supported by experimental data, to aid in rational drug design and development.
The Impact of Trifluoromethylation: Three Case Studies
To illustrate the profound effects of the trifluoromethyl group, we present a comparative analysis of three well-established drugs and their relevant counterparts.
Case Study 1: Celecoxib - Enhancing Selectivity for COX-2
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation. Its selectivity for COX-2 over the constitutively expressed COX-1 isoform is crucial for reducing gastrointestinal side effects associated with non-selective NSAIDs. The trifluoromethyl group on the pyrazole ring of celecoxib plays a key role in this selectivity. To quantify this, we compare the inhibitory activity of celecoxib with a non-trifluoromethylated analog, SC-560, which is a selective COX-1 inhibitor, and a trifluoromethylated analog with reduced COX-2 inhibitory activity, TFM-C.
Table 1: Comparison of Inhibitory Potency (IC50) of Celecoxib and its Analogs against COX-1 and COX-2
| Compound | Target | IC50 (µM) | Selectivity (COX-1/COX-2 Ratio) |
| Celecoxib | COX-1 | 15[1] | ~30[1] |
| COX-2 | 0.04[1] | ||
| SC-560 | COX-1 | 0.009[1][2] | ~0.0014[1][2] |
| COX-2 | 6.3[1][2] | ||
| TFM-C | COX-2 | ~8.2 (205-fold lower than Celecoxib) | - |
Note: A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2.
The data clearly demonstrates that the substitution pattern, including the trifluoromethyl group on celecoxib, is critical for its potent and selective inhibition of COX-2. In contrast, SC-560, which lacks this specific substitution, is highly selective for COX-1. Interestingly, the analog TFM-C, which also contains a trifluoromethyl group but at a different position, exhibits significantly lower COX-2 inhibitory activity, highlighting the nuanced role of substituent placement in drug design.
Celecoxib exerts its anti-inflammatory effects by blocking the synthesis of prostaglandins.[3][4] The following diagram illustrates the COX-2 pathway and the point of inhibition by celecoxib.
Case Study 2: Nilotinib - Improving Potency and Overcoming Resistance in CML
Nilotinib is a second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML). It was developed to be more potent than its predecessor, imatinib, and to overcome resistance mutations in the Bcr-Abl kinase, the causative agent of CML. A key structural difference between nilotinib and imatinib is the presence of a trifluoromethyl group on the phenyl ring of nilotinib.
Table 2: Comparison of Inhibitory Potency (IC50) of Nilotinib and Imatinib against Bcr-Abl Kinase
| Compound | Target | IC50 (nM) |
| Imatinib | Bcr-Abl (wild-type) | 250-1000 |
| Nilotinib | Bcr-Abl (wild-type) | <30[5] |
Note: Lower IC50 values indicate higher potency.
The trifluoromethyl group and other structural modifications in nilotinib contribute to its significantly higher potency against the wild-type Bcr-Abl kinase compared to imatinib.[5] This enhanced potency translates to improved clinical responses in patients with CML.
Table 3: Comparison of Pharmacokinetic Properties of Nilotinib and Imatinib
| Parameter | Nilotinib | Imatinib |
| Half-life (t½) | ~17 hours[6] | ~18 hours[7] |
| Bioavailability | ~30%[8] | ~98% |
| Protein Binding | ~98% | ~95% |
While imatinib has higher bioavailability, the significantly greater potency of nilotinib allows it to be highly effective at its approved dosage. The trifluoromethyl group contributes to the overall molecular properties that result in this potent activity.
Nilotinib inhibits the constitutively active Bcr-Abl tyrosine kinase, thereby blocking downstream signaling pathways that lead to uncontrolled proliferation of leukemia cells.
Case Study 3: Gefitinib - Targeting EGFR in Non-Small Cell Lung Cancer
Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations. The molecule features a trifluoromethyl group on a side chain. While a direct non-trifluoromethylated analog is not a common clinical comparator, we can compare its efficacy to another first-generation EGFR inhibitor, erlotinib, which has a similar mechanism of action but a different chemical structure.
Table 4: Comparison of Inhibitory Potency (IC50) of Gefitinib and Erlotinib against EGFR
| Compound | Target | IC50 (nM) |
| Gefitinib | EGFR | 2-37 |
| Erlotinib | EGFR | 2 |
Note: IC50 values can vary depending on the specific EGFR mutation and the cell line being tested.
Both gefitinib and erlotinib are potent inhibitors of the EGFR kinase. Clinical studies have shown that while there are some differences in their side-effect profiles, their overall efficacy in patients with EGFR-mutated NSCLC is comparable.[9] The inclusion of the trifluoromethyl group in gefitinib is a key part of its chemical design to achieve high potency and favorable drug-like properties.
The determination of a kinase inhibitor's IC50 value is a critical step in its preclinical evaluation. The following diagram outlines a typical workflow for an in vitro kinase assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are protocols for key assays used to evaluate the biological activity of the compounds discussed.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., COX-2, Bcr-Abl, EGFR)
-
Kinase-specific substrate
-
Test compound (e.g., celecoxib, nilotinib, gefitinib)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase reaction buffer.
-
Reaction Setup: In each well of the plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.
Cell Viability (MTT) Assay
Objective: To assess the effect of a test compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., a CML cell line for nilotinib, an NSCLC cell line for gefitinib)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[10][11][12]
Conclusion
The strategic incorporation of the trifluoromethyl group is a powerful tool in drug discovery, capable of significantly enhancing the biological activity of heterocyclic compounds. As demonstrated by the case studies of celecoxib, nilotinib, and gefitinib, this modification can lead to improved potency, selectivity, and pharmacokinetic properties. The provided data and experimental protocols offer a framework for researchers to assess the impact of trifluoromethylation in their own drug development programs. A thorough understanding of the structure-activity relationships and the underlying biological pathways is essential for the rational design of the next generation of highly effective and safe therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of nilotinib in gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A phase III randomised controlled trial of erlotinib vs gefitinib in advanced non-small cell lung cancer with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride, a compound that requires careful management due to its chemical properties. Adherence to these protocols is crucial for ensuring personal safety and compliance with regulatory standards.
I. Understanding the Hazards
This compound is a halogenated organic compound containing a hydrazine moiety. Compounds in this family are often associated with the following hazards:
-
Toxicity: Hydrazine and its derivatives can be toxic if ingested, inhaled, or absorbed through the skin.[1]
-
Carcinogenicity: Many hydrazine compounds are suspected carcinogens.[1]
-
Skin and Eye Irritation: The compound may cause skin irritation, allergic skin reactions, and serious eye irritation.[2][3]
-
Environmental Hazard: Halogenated compounds can be persistent in the environment and harmful to aquatic life.[2]
Due to these potential risks, all handling and disposal procedures should be conducted with stringent safety measures in place.
II. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be performed inside a certified chemical fume hood.[4][5]
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility chart. |
| Eye Protection | Safety goggles with side shields or a face shield.[3] |
| Lab Coat | Standard laboratory coat to protect from splashes. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of dust or aerosol generation outside a fume hood.[4] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, in compliance with all local, state, and federal regulations.[2][6]
1. Waste Segregation:
-
Halogenated Waste Stream: This compound is a halogenated organic substance. It must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[7][8]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[9] Also, keep it separate from acidic or alkaline waste streams.[7]
2. Waste Collection:
-
Container: Use a compatible, leak-proof container, clearly labeled as "Hazardous Waste."[4] The label should include the full chemical name: "this compound."
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. The container must be kept closed except when adding waste.[7]
3. Spill Management: In the event of a spill, follow these procedures immediately:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[7][10]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][10]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Do not use water to clean up large spills of the solid material, as this could increase vapor hazards.[4]
4. Final Disposal:
-
Licensed Disposal Company: Arrange for the collection and disposal of the hazardous waste through a licensed environmental services company.[3]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity.
IV. Chemical Neutralization (for specialized facilities)
In facilities equipped for chemical treatment of hazardous waste, hydrazine compounds can be neutralized through oxidation. This process should only be carried out by trained personnel in a controlled environment.
-
Oxidizing Agents: Dilute solutions of sodium hypochlorite or hydrogen peroxide can be used to decompose hydrazine derivatives.[11][12] The reaction should be performed in a suitable reaction vessel within a fume hood.
-
Reaction Control: The addition of the oxidizing agent should be done slowly and with cooling, as the reaction can be exothermic.
-
Verification: After the reaction is complete, the absence of hydrazine should be verified before the treated waste is disposed of according to institutional protocols.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. cn.canbipharm.com [cn.canbipharm.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. arxada.com [arxada.com]
Personal protective equipment for handling (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride
Essential Safety and Handling Guide for (3-(Trluoromethyl)benzyl)hydrazine dihydrochloride
This guide provides critical safety and logistical information for the handling and disposal of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Summary of Recommended Personal Protective Equipment
| PPE Category | Recommendation |
| Hand Protection | Wear non-permeable gloves. Butyl rubber is the material of choice for handling hydrazine. Neoprene and nitrile rubber gloves are also recommended alternatives.[1][2] Always consult the glove manufacturer’s resistance guide for specific breakthrough times. |
| Eye and Face Protection | Use chemical safety goggles that are indirect-vented and splash-resistant. A full-face shield is required when there is a potential for splashing.[1][3][4] |
| Skin and Body Protection | Wear a fire/flame-resistant lab coat, full-length pants, and closed-toe shoes made of a non-permeable material like rubber or leather.[1] An apron or a full protective suit should be considered for larger quantities.[2] |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood.[4][5] If engineering controls are not sufficient, a NIOSH/MSHA-approved positive-pressure supplied-air respirator is necessary. Cartridge respirators are not suitable for hydrazine.[2][6] |
Operational Plan for Handling this compound
This section outlines a step-by-step protocol for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage Location : Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents and acids.[1][7] The storage area should be clearly marked with appropriate hazard signs.
-
Container Integrity : Keep the container tightly sealed when not in use.[8]
Handling and Use
-
Controlled Area : All work with this compound must be performed in a designated area, specifically within a certified chemical fume hood.[4][5]
-
Personal Protective Equipment : Before handling, don the full required PPE as detailed in the table above.
-
Weighing and Transfer :
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use tools and equipment that can be easily decontaminated.
-
Avoid generating dust.[9]
-
-
Spill Preparedness : An emergency spill kit appropriate for hydrazine compounds should be readily available. Ensure access to an emergency shower and eyewash station.[1][10]
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[3][10] Remove contaminated clothing.[3][8]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][10]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][11]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
-
Spills :
-
Minor Spill (inside fume hood) : Absorb the spill with an inert, non-combustible material. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Major Spill : Evacuate the laboratory immediately. Alert others in the area and contact the institution's emergency response team.[5]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Storage of Waste : Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal Procedure : All chemical waste must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for the disposal of toxic and hazardous chemicals.[9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 2. arxada.com [arxada.com]
- 3. Hydrazine - Wikipedia [en.wikipedia.org]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chemicalbook.com [chemicalbook.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
